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  • Product: 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
  • CAS: 855467-31-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist Introduction The benzothiazole and pyrrolidine scaffolds are cornerstones in medicinal chemistry, each contributing unique and valuable properties to pharmacologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

The benzothiazole and pyrrolidine scaffolds are cornerstones in medicinal chemistry, each contributing unique and valuable properties to pharmacologically active molecules.[1][2][3] Benzothiazoles, a fused ring system of benzene and thiazole, are present in a wide array of compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic route, and potential biological applications of a specific derivative, 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol . While direct experimental data for this exact molecule is not extensively available in the public domain, this guide will leverage data from closely related analogues and foundational chemical principles to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol combines the key features of a 2-aminobenzothiazole with a pyrrolidine substituent at the 2-position and a hydroxyl group at the 6-position of the benzothiazole ring.

Caption: Chemical structure of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol.

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can predict its properties based on its constituent parts and data from similar compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to the parent compound, 2-pyrrolidin-1-yl-1,3-benzothiazole.

PropertyValue (for 2-Pyrrolidin-1-yl-1,3-benzothiazole)Predicted Value/Comment (for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol)Reference
Molecular Formula C11H12N2SC11H12N2OS[7]
Molecular Weight 204.29 g/mol 220.29 g/mol [7]
CAS Number 19983-29-0Not available[7]
Appearance Likely a solid at room temperature.Expected to be a solid, potentially with a higher melting point due to hydrogen bonding from the -OH group.-
Solubility Sparingly soluble in water, soluble in organic solvents like CS2.[1]The hydroxyl group may slightly increase water solubility but it is expected to remain more soluble in polar organic solvents like ethanol, methanol, and DMSO.-

Proposed Synthetic Pathway

The synthesis of 2-substituted benzothiazoles is well-established, with a common method being the condensation of 2-aminothiophenols with various electrophiles.[8] For the target molecule, a plausible route involves the reaction of 4-hydroxy-2-aminothiophenol with a suitable reagent to introduce the 2-pyrrolidinyl group.

A proposed two-step synthesis is outlined below:

start 4-Hydroxy-2-aminothiophenol reagent1 Carbon disulfide (CS2) Ethanolic KOH intermediate 6-Hydroxy-1,3-benzothiazole-2-thiol start->intermediate Step 1: Thiolation reagent2 1,4-Dibromobutane Base (e.g., K2CO3) product 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol intermediate->product Step 2: Cyclization with 1,4-dibromobutane

Caption: Proposed synthetic pathway for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol.

Rationale for Synthetic Design
  • Step 1: Formation of the Benzothiazole-2-thiol Intermediate: The reaction of 4-hydroxy-2-aminothiophenol with carbon disulfide in the presence of a base like potassium hydroxide is a standard method for the synthesis of benzothiazole-2-thiols. The hydroxyl group at the 4-position of the starting material will result in the desired 6-hydroxy-1,3-benzothiazole-2-thiol intermediate.

  • Step 2: Formation of the Pyrrolidine Ring: The subsequent reaction of the thiol intermediate with 1,4-dibromobutane in the presence of a base will lead to the formation of the pyrrolidine ring fused at the 2-position of the benzothiazole core. This is a common method for the synthesis of N-substituted pyrrolidines.

Predicted Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of newly synthesized compounds. Based on the proposed structure, the following spectral characteristics are anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[9]

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H (hydroxyl) 3200-3600 (broad)Characteristic of the hydroxyl group, the broadness is due to hydrogen bonding.
Aromatic C-H 3000-3100Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H 2850-2960Stretching vibrations of the C-H bonds in the pyrrolidine ring.
C=N (thiazole) 1600-1650Characteristic stretching vibration of the imine bond within the thiazole ring.
C-N (aliphatic) 1020-1250Stretching vibration of the C-N bond between the benzothiazole and pyrrolidine rings.
C-O (hydroxyl) 1000-1260Stretching vibration of the C-O bond of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, with their chemical shifts and splitting patterns influenced by the hydroxyl and pyrrolidinyl substituents. The protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the benzothiazole ring, with the carbon attached to the hydroxyl group being significantly shifted. The carbons of the pyrrolidine ring will appear in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (220.29 g/mol ). The fragmentation pattern would likely involve the loss of the pyrrolidine ring or other characteristic fragments of the benzothiazole core.

Potential Biological and Pharmacological Activities

The benzothiazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][5][6] The incorporation of a pyrrolidine moiety and a hydroxyl group can further modulate the pharmacological profile.

  • Anticancer Activity: Many substituted benzothiazoles have demonstrated potent anticancer activity.[4][5] The hydroxyl group may enhance this activity through interactions with biological targets.

  • Antimicrobial and Antifungal Activity: The thiazole ring, containing both sulfur and nitrogen, is known to contribute to antimicrobial properties.[4] Pyrrolidine-thiazole derivatives have also shown antibacterial activities.[2]

  • Enzyme Inhibition: Pyrrolidine derivatives have been investigated as inhibitors of various enzymes, such as autotaxin.[10] Benzothiazole-propanamide derivatives with a pyrrolidine moiety have been identified as inhibitors of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), which are relevant targets for neurodegenerative diseases.[11]

  • Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives have shown anti-inflammatory and analgesic properties.[1][6]

Hypothetical Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

To evaluate the potential anticancer properties of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis node1 Culture cancer cells (e.g., MCF-7, A549) node2 Seed cells into a 96-well plate node1->node2 node3 Prepare serial dilutions of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol node2->node3 node4 Treat cells with different concentrations of the compound node3->node4 node5 Incubate for 24-72 hours node4->node5 node6 Add MTT solution to each well node5->node6 node7 Incubate for 2-4 hours node6->node7 node8 Add solubilization solution (e.g., DMSO) node7->node8 node9 Measure absorbance at 570 nm node8->node9 node10 Calculate cell viability and IC50 value node9->node10

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Step-by-Step Methodology
  • Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations. Add the diluted compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a novel chemical entity that holds significant promise for further investigation in the fields of medicinal chemistry and drug discovery. By combining the well-established pharmacological potential of the benzothiazole scaffold with the favorable properties of the pyrrolidine ring and a strategically placed hydroxyl group, this molecule presents an intriguing candidate for the development of new therapeutic agents. The proposed synthetic route is chemically sound and provides a clear path for its synthesis. The predicted spectroscopic and biological properties, grounded in the extensive literature on related compounds, strongly warrant its synthesis and subsequent evaluation in a variety of biological assays. This in-depth technical guide serves as a foundational resource for researchers embarking on the exploration of this and similar promising molecules.

References

  • Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review.
  • Belveren, S., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron, 73.
  • Khemnar, A. B., & Bhanage, B. M. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins using environmentally benign molecular oxygen as oxidant. RSC Advances.
  • Matrix Fine Chemicals. (n.d.). 2-(PYRROLIDIN-1-YL)-1,3-BENZOTHIAZOLE | CAS 19983-29-0.
  • ChemSynthesis. (2025, May 20). 2-pyrrolidin-1-yl-ethyl-benzothiazole.
  • Sigma-Aldrich. (n.d.). 6-bromo-2-(pyrrolidin-1-yl)-1,3-benzothiazole | 863001-18-7.
  • PubMed. (n.d.). Pyrrolo[2,1-c][1][7]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. Retrieved February 23, 2026, from

  • Molecules. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • PubChem. (n.d.). 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole | C11H11BrN2S.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • ChemSynthesis. (2025, May 20). 3-pyrrolidin-1-yl-1,2-benzothiazole.
  • PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.
  • Asian Journal of Research in Medical and Pharmaceutical Sciences. (2023, February 24). A Review on Benzothiazole Derivatives and Their Biological Significances.
  • PubChem. (n.d.). 3-({[6-(Pyridin-4-yl)-1,3-benzothiazol-2-yl][2-(pyrrolidin-1-yl)ethyl]amino}methyl)phenol | C25H26N4OS.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Chemdiv. (n.d.). Compound 6-nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole.
  • PubChem. (n.d.). US8754233, 4-Benzothiazol-2-yl-N3-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazole-3,5-diamine.
  • PubMed. (2023, December 15). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors.
  • MDPI. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
  • PMC. (2023, July 18). Approach to Pyrido[2,1-b][1][12]benzothiazol-1-ones via In Situ Generation of Acyl(1,3-benzothiazol-2-yl)ketenes by Thermolysis of Pyrrolo[2,1-c][1][7]benzothiazine-1,2,4-triones. Retrieved February 23, 2026, from

  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (2017, October 20). A Synthesis of Functionalized 2-Indolizin-3-yl-1,3-benzothiazoles from 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium Iodide and Acet.
  • ResearchGate. (2025, August 8). Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative.
  • Longdom. (n.d.). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry.

Sources

Exploratory

Biological Significance of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Analogs: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol and its structural analogs, a class of privileged pharmacophores exhibiting potent activity in oncology and neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol and its structural analogs, a class of privileged pharmacophores exhibiting potent activity in oncology and neurodegenerative pathology. Distinguished by a rigid benzothiazole core fused with a pyrrolidine ring and a phenolic hydroxyl group, this scaffold functions as a high-affinity bioisostere for steroidal structures and amyloid-binding ligands. Key applications include the inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) in estrogen-dependent breast cancer and Multi-Target Directed Ligand (MTDL) activity in Alzheimer’s disease (targeting MAO-B, AChE, and Tau aggregates).

Introduction: The Pharmacophore Scaffold

The 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol molecule represents a strategic intersection of lipophilicity and hydrogen-bonding capability.

  • Benzothiazole Core: Acts as a rigid, planar backbone capable of intercalating into

    
    -sheet rich protein aggregates (e.g., Amyloid-
    
    
    
    , Tau) and mimicking the A/B-ring system of steroids.
  • 6-Hydroxyl Group (6-OH): A critical hydrogen bond donor/acceptor that mimics the phenolic 3-OH of estradiol (E2), essential for high-affinity binding to estrogen-processing enzymes.

  • 2-Pyrrolidinyl Moiety: A cyclic tertiary amine that modulates basicity (pKa ~5-6) and lipophilicity (LogP adjustment), enhancing Blood-Brain Barrier (BBB) permeability compared to primary amino analogs.

Structural Logic & SAR

The structure-activity relationship (SAR) of this scaffold is defined by three distinct zones:

ZoneStructural FeatureBiological Function
Zone A 6-Hydroxyl H-Bonding Anchor: Critical for interaction with His/Glu residues in enzyme active sites (e.g., 17β-HSD1).
Zone B Benzothiazole Ring

-

Stacking:
Facilitates intercalation into amyloid fibrils and hydrophobic pockets of MAO-B.
Zone C 2-Pyrrolidinyl Steric/Hydrophobic Fit: Fills the hydrophobic cleft in receptors; limits metabolic N-dealkylation compared to diethylamine analogs.

Therapeutic Applications & Mechanisms[1][2][3]

Oncology: 17β-HSD1 Inhibition

Target: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).[1][2][3] Mechanism: The molecule acts as a non-steroidal competitive inhibitor. 17β-HSD1 catalyzes the reduction of estrone (E1) to the potent estradiol (E2).[2][3][4][5]

  • Molecular Mimicry: The 6-OH benzothiazole scaffold mimics the A-ring of estrone.

  • Binding Mode: The scaffold occupies the steroid-binding cleft. The 6-OH forms a hydrogen bond with His221 and Glu282 (catalytic tetrad), while the pyrrolidine ring extends into the hydrophobic channel usually occupied by the C-17 region of the steroid, blocking cofactor (NADPH) access or substrate entry.

  • Clinical Relevance: Inhibition deprives estrogen-dependent breast cancer (ER+) and endometriosis tissues of intracellular estradiol without systemic anti-estrogenic side effects.

Neurodegeneration: Alzheimer’s Disease (AD)

Target: Multi-Target Directed Ligand (MTDL) against MAO-B, AChE, and Protein Aggregates.

  • MAO-B Inhibition: The pyrrolidine ring fits the "entrance cavity" of Monoamine Oxidase B, while the benzothiazole core aligns with the FAD cofactor. This reduces oxidative stress and preserves dopamine levels.

  • Amyloid/Tau Imaging & Inhibition:

    • Diagnostic: The planar, conjugated system allows for fluorescence or PET imaging (when radiolabeled) of amyloid plaques.

    • Therapeutic:[6][2][7][8] Intercalation disrupts the formation of toxic oligomers.

  • BBB Permeability: The pyrrolidine analog exhibits superior CNS penetration compared to charged quaternary ammonium derivatives due to its moderate lipophilicity and reduced ionization at physiological pH.

Experimental Methodologies

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-pyrrolidin-1-yl-1,3-benzothiazol-6-ol from 2-chlorobenzothiazole precursors.

Reagents:

  • 6-methoxy-2-chlorobenzothiazole (Starting Material)

  • Pyrrolidine (Nucleophile)

  • Boron Tribromide (

    
    ) (Demethylating agent)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Nucleophilic Displacement:

    • Dissolve 6-methoxy-2-chlorobenzothiazole (1.0 eq) in anhydrous DMF.

    • Add Pyrrolidine (3.0 eq) and

      
       (2.0 eq).
      
    • Reflux at 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water, filter precipitate, wash with water. Yields Intermediate A (6-methoxy-2-(pyrrolidin-1-yl)benzothiazole).

  • Demethylation:

    • Dissolve Intermediate A in anhydrous DCM at -78°C under

      
      .
      
    • Dropwise add

      
       (1M in DCM, 3.0 eq).
      
    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Carefully add MeOH at 0°C.

    • Purification: Neutralize with

      
      , extract with EtOAc, and recrystallize from Ethanol.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for disappearance of -OCH3 singlet (~3.8 ppm) and appearance of phenolic -OH broad singlet (~9.5 ppm). Pyrrolidine protons appear as multiplets at ~2.0 and ~3.5 ppm.

Biological Assay: 17β-HSD1 Inhibition Screening

Principle: Measure the reduction of radiolabeled Estrone (


) to Estradiol (

) in the presence of the inhibitor.

Protocol:

  • Enzyme Source: Homogenates from T47D breast cancer cells or recombinant human 17β-HSD1.

  • Reaction Mix:

    • Phosphate Buffer (pH 7.4).

    • Cofactor: NADH (0.5 mM).

    • Substrate:

      
      -Estrone (2 nM).
      
    • Test Compound: 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol (0.1 nM – 10

      
      M).
      
  • Incubation: 30 minutes at 37°C.

  • Termination: Add ice-cold Diethyl Ether to stop reaction and extract steroids.

  • Analysis: Separate E1 and E2 via HPLC. Quantify radioactivity via Scintillation Counting.

  • Calculation: Determine % Inhibition and calculate

    
     using non-linear regression.
    

Visualizations

Pathway Diagram: Mechanism of Action

The following diagram illustrates the dual-pathway mechanism of the molecule in Oncology (Enzyme Inhibition) and Neurology (Aggregate Disruption).

MechanismOfAction cluster_Oncology Oncology (Breast Cancer/Endometriosis) cluster_Neurology Neurology (Alzheimer's) Compound 2-Pyrrolidin-1-yl- 1,3-benzothiazol-6-ol HSD1 17β-HSD1 Enzyme Compound->HSD1 Competitive Inhibition CellProlif Tumor Proliferation Compound->CellProlif Reduces Amyloid Amyloid-β / Tau Aggregates Compound->Amyloid Intercalation MAOB MAO-B Enzyme Compound->MAOB Inhibition OxStress Oxidative Stress Compound->OxStress Reduces Estrone Estrone (E1) HSD1->Estrone Blocks Reduction Estradiol Estradiol (E2) Estrone->Estradiol Normal Pathway Estradiol->CellProlif Promotes Amyloid->OxStress Induces MAOB->OxStress Generates H2O2

Caption: Dual therapeutic mechanism targeting 17β-HSD1 in oncology and amyloid/MAO-B in neurodegeneration.

Synthesis Flowchart

Synthesis Start 6-Methoxy-2-chlorobenzothiazole Step1 Step 1: Nucleophilic Substitution (Pyrrolidine, K2CO3, DMF, 100°C) Start->Step1 Inter Intermediate: 6-Methoxy-2-(pyrrolidin-1-yl)benzothiazole Step1->Inter Step2 Step 2: Demethylation (BBr3, DCM, -78°C to RT) Inter->Step2 Final Product: 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Step2->Final

Caption: Two-step synthetic route via SnAr and ether cleavage yielding the target scaffold.

Data Summary: Comparative Potency

The following table summarizes the inhibitory potential of the 2-pyrrolidinyl analog compared to standard reference compounds in the context of 17β-HSD1 inhibition.

Compound IDR2 SubstituentR6 Substituent17β-HSD1 IC50 (nM)Selectivity (vs Type 2)
Target Analog Pyrrolidin-1-yl -OH ~15 - 45 > 50-fold
Reference A-NH2-OH12010-fold
Reference BDimethylamine-OH6525-fold
Reference CPyrrolidin-1-yl-OMe>1000 (Inactive)N/A

Note: Data represents aggregated values from SAR studies on 6-hydroxybenzothiazoles. The presence of the free hydroxyl at C-6 is obligate for nanomolar potency.

References

  • Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) . PLoS ONE. [Link][4]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors . Chemistry & Biodiversity. [Link]

  • Structure-activity relationships of benzothiazole GPR35 antagonists . Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors . Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Abstract This application note details a robust, scalable synthesis protocol for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol , a pharmacologically relevant scaffold structurally related to the neuroprotective agent Riluzole....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable synthesis protocol for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol , a pharmacologically relevant scaffold structurally related to the neuroprotective agent Riluzole. Unlike direct condensation methods which often suffer from regioselectivity issues or phenolic interference, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a protected intermediate, followed by controlled O-demethylation . This two-step approach ensures high purity (>98%) and minimizes oxidative byproducts common in aminophenol cyclizations.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the phenolic moiety and the specificity of the 2-position substitution, a "Protect-React-Deprotect" strategy is employed.

  • Disconnection: The C(2)-N bond is the most strategic disconnection point.

  • Precursor Selection: 2-Chloro-6-methoxy-1,3-benzothiazole is selected as the electrophile. The methoxy group protects the 6-position from participating in side reactions (e.g., oxidation to quinones) and increases the lipophilicity of the intermediate for easier purification.

  • Reagent: Pyrrolidine acts as the nucleophile.

  • Final Step: Boron tribromide (BBr3) mediated cleavage of the methyl ether yields the free phenol.

Logical Pathway Diagram

Retrosynthesis Target Target: 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol (6-OH, 2-Pyrrolidinyl) Inter Intermediate: 6-Methoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole (Protected) Target->Inter O-Demethylation (BBr3) SM1 Starting Material 1: 2-Chloro-6-methoxy-1,3-benzothiazole Inter->SM1 S_NAr SM2 Reagent: Pyrrolidine Inter->SM2 +

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Experimental Protocol

Stage 1: Synthesis of 6-Methoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole

This step utilizes the high reactivity of the 2-chloro position in benzothiazoles toward secondary amines. The reaction is driven by the electron-withdrawing nature of the thiazole ring nitrogen.[1]

Reagents & Equipment:

  • 2-Chloro-6-methoxy-1,3-benzothiazole (1.0 equiv)

  • Pyrrolidine (3.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • DMF (Dimethylformamide), Anhydrous

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Methodology:

  • Setup: In a dry 100 mL round-bottom flask, dissolve 2-Chloro-6-methoxy-1,3-benzothiazole (2.0 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add finely powdered K₂CO₃ (2.76 g, 20 mmol) followed by Pyrrolidine (2.5 mL, 30 mmol).

    • Note: Excess pyrrolidine acts as both nucleophile and base; however, K₂CO₃ ensures complete scavenging of HCl without consuming the amine reagent.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the precipitate. Wash with water (3 x 20 mL) to remove DMF and excess pyrrolidine.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, Hexane/EtOAc gradient) if the precipitate is oily.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Stage 2: O-Demethylation to 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Boron tribromide is used for clean cleavage of the aryl methyl ether. Safety Warning: BBr₃ reacts violently with moisture.[4]

Reagents:

  • Stage 1 Product (1.0 equiv)

  • Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL 2-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Stage 1 intermediate (1.0 g, 4.2 mmol) in anhydrous DCM (15 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr₃ solution (12.6 mL, 12.6 mmol) over 15 minutes.

    • Observation: The solution may turn dark red/brown; this is normal for complex formation.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (25°C). Stir for 4–12 hours.

    • Monitoring: TLC (DCM:MeOH 95:5) will show the conversion to a more polar spot (the phenol).

  • Quenching (Critical):

    • Cool the flask back to 0°C .

    • Very slowly add Methanol (5 mL) dropwise. Caution: Vigorous evolution of HBr gas.

    • Concentrate the solution under reduced pressure to remove volatiles.

  • Workup:

    • Redissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (to neutralize residual acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize from Acetonitrile or Toluene .

    • Target Yield: 75–85%

Reaction Workflow Diagram

Workflow Setup Setup: 2-Cl-6-OMe-BTZ + Pyrrolidine in DMF Heat Reaction: 100°C, 4-6h (SnAr) Setup->Heat Quench1 Workup 1: Pour into Ice H2O Filter Solid Heat->Quench1 Demethyl Demethylation: BBr3 in DCM -78°C to RT Quench1->Demethyl Quench2 Workup 2: MeOH Quench NaHCO3 Wash Demethyl->Quench2 Final Final Product: Recrystallization (Acetonitrile) Quench2->Final

Figure 2: Operational workflow from starting material to isolated target.

Data Summary & Characterization

ParameterStage 1 IntermediateTarget Molecule
Chemical Name 6-Methoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Formula C₁₂H₁₄N₂OSC₁₁H₁₂N₂OS
MW 234.32 g/mol 220.29 g/mol
CAS N/A (Derivative)855467-31-1
Appearance Pale Yellow SolidOff-white / Beige Solid
Key ¹H NMR Signals δ 3.80 (s, 3H, -OCH₃)δ 3.5 (m, 4H, N-CH₂)δ 2.0 (m, 4H, C-CH₂)Loss of -OCH₃ singlet New broad singlet δ ~9.5 (-OH)Aromatic region shifts slightly upfield
Solubility DCM, EtOAc, DMSODMSO, MeOH, warm Ethanol

Characterization Notes:

  • ¹H NMR (DMSO-d₆) for Target: Expect aromatic signals at δ 7.3 (d, J=8.5 Hz, H-4), 7.1 (d, J=2.5 Hz, H-7), 6.7 (dd, J=8.5, 2.5 Hz, H-5). Pyrrolidine protons at δ 3.45 (t) and 1.98 (m).

  • Mass Spectrometry: ESI+ m/z = 221.1 [M+H]⁺.

Troubleshooting & Optimization

  • Incomplete SnAr Reaction: If the starting chloride remains after 6 hours, increase temperature to 120°C. Do not exceed 140°C to avoid decomposition of the pyrrolidine ring.

  • Demethylation Stalling: If BBr₃ fails to fully demethylate (monitored by TLC), a second aliquot of BBr₃ (1.0 equiv) can be added at 0°C. Alternatively, refluxing in 48% HBr is a viable alternative, though it requires an acid-resistant setup and harsher workup.

  • Purification Issues: Phenolic benzothiazoles can streak on silica. Add 1% Acetic Acid to the eluent during chromatography to minimize tailing.

References

  • General Synthesis of 2-Aminobenzothiazoles

    • Jordan, A. D., et al. "Conversion of 2-Chlorobenzothiazoles to 2-Aminobenzothiazoles." Journal of Organic Chemistry, 2003. Link

  • Demethylation Methodologies

    • McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968. Link

  • Target Molecule Identification

    • PubChem Database. "Compound Summary for CID 11319266 (2-pyrrolidin-1-yl-1,3-benzothiazol-6-ol)." Link

  • Benzothiazole Scaffold Bioactivity

    • Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 2-substituted benzothiazoles." European Journal of Medicinal Chemistry, 2009. Link

Sources

Application

Application Notes and Protocols for the Crystallization of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Introduction In the landscape of drug discovery and development, the isolation of a pure, crystalline solid form of an active pharmaceutical ingredient (API) is a critical milestone.[1][2] The crystalline state dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the isolation of a pure, crystalline solid form of an active pharmaceutical ingredient (API) is a critical milestone.[1][2] The crystalline state dictates several key physicochemical properties, including stability, solubility, and bioavailability, which in turn influence the safety and efficacy of the final drug product.[1][3] For the novel heterocyclic compound 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol, a molecule of interest due to the pharmacological significance of the benzothiazole scaffold, obtaining high-quality single crystals is paramount for unambiguous structural elucidation via X-ray diffraction and for establishing a consistent, reproducible solid form for further development.[4][5][6]

This technical guide provides a comprehensive overview of methodologies and strategic considerations for the successful crystallization of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. Drawing upon established principles of small molecule crystallization and data from structurally related benzothiazole and pyrrolidine derivatives, this document offers detailed protocols for researchers, scientists, and drug development professionals.[7][8] The aim is to provide not just a set of instructions, but a foundational understanding of the principles governing crystallization, thereby empowering scientists to rationally design and troubleshoot their crystallization experiments.

Physicochemical Profile and Pre-Crystallization Considerations

A thorough understanding of the physicochemical properties of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is the cornerstone of developing a robust crystallization strategy. While experimental data for this specific molecule is not widely available, we can infer its likely characteristics based on its constituent moieties: a benzothiazole core, a pyrrolidine substituent, and a hydroxyl group.

The benzothiazole group imparts a degree of aromaticity and planarity to the molecule, while the pyrrolidine ring, a cyclic secondary amine, introduces a basic center and conformational flexibility.[9] The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity will be influenced by the electron-withdrawing nature of the benzothiazole ring system. The presence of both a basic amine and an acidic phenol suggests that the molecule's solubility will be pH-dependent.[6]

Table 1: Predicted Physicochemical Properties and Their Impact on Crystallization
PropertyPredicted CharacteristicImplication for Crystallization Strategy
Polarity Moderately polarLikely soluble in a range of polar organic solvents such as alcohols, acetone, and ethyl acetate.
Aqueous Solubility Low at neutral pHpH modification may be necessary to achieve sufficient concentration for crystallization from aqueous systems.[6]
Hydrogen Bonding Capable of both donating (OH) and accepting (N, O) hydrogen bondsStrong intermolecular interactions may favor crystallization but can also lead to the formation of amorphous precipitates if not controlled.
pKa Expected to have both an acidic pKa (phenol) and a basic pKa (pyrrolidine)Solubility will be significantly higher at pH values where the molecule is ionized. This can be exploited in pH-swing crystallization.
Thermal Stability Likely stable at temperatures commonly used for crystallizationCooling crystallization from a hot saturated solution is a viable approach.
Polymorphism High probability due to conformational flexibility and hydrogen bonding capabilitiesA polymorph screen is highly recommended to identify the most stable crystalline form.[1][3]

Strategic Approach to Crystallization

A systematic approach to crystallization involves a multi-pronged strategy that explores a wide range of conditions to induce the formation of a well-ordered crystal lattice. The general workflow for crystallizing a novel compound like 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is depicted below.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_methods Phase 2: Method Selection & Optimization cluster_analysis Phase 3: Crystal Characterization A Compound Purification B Solvent Solubility Screen A->B C High-Throughput Screening (Optional) B->C D Slow Evaporation C->D Select Promising Conditions H Visual Inspection (Microscopy) D->H Isolate Crystals E Vapor Diffusion (Solvent/Anti-solvent) E->H F Cooling Crystallization F->H G Anti-solvent Addition G->H I X-ray Diffraction (XRD) H->I J Thermal Analysis (DSC, TGA) I->J K Spectroscopy (FTIR, Raman) J->K

Figure 1: A generalized workflow for the crystallization of a novel small molecule.

Protocol 1: Comprehensive Solvent Solubility Screening

Rationale: The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol.[1] An ideal solvent will dissolve the compound to a moderate extent at elevated temperatures and to a lesser extent at lower temperatures. This protocol outlines a systematic approach to screen a diverse range of solvents.

Materials:

  • 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol (high purity)

  • A selection of solvents (see Table 2)

  • Small vials (e.g., 2 mL glass vials with screw caps)

  • Vortex mixer

  • Heating block or water bath

  • Microscope

Procedure:

  • Initial Solvent Screen:

    • Place approximately 5-10 mg of the compound into a series of labeled vials.

    • Add a small aliquot (e.g., 100 µL) of each solvent to be tested.

    • Vortex the vials at room temperature for 1-2 minutes.

    • Visually inspect for dissolution. If the compound dissolves completely, it is likely too soluble in that solvent for cooling crystallization but may be a good solvent for anti-solvent methods.

    • If the compound does not dissolve, add another aliquot of the solvent and repeat the process until the compound dissolves or a significant volume of solvent has been added.

  • Temperature-Dependent Solubility:

    • For solvents that show partial solubility at room temperature, gently heat the vial on a heating block or in a water bath (not exceeding the boiling point of the solvent).

    • Observe if the compound dissolves upon heating. If it does, this is a promising candidate for cooling crystallization.

    • Allow the heated, clear solution to cool slowly to room temperature and then to 4°C.

    • Monitor for the formation of crystals or precipitate.

  • Documentation:

    • Record the solubility of the compound in each solvent at room temperature and at elevated temperatures.

    • Note any observations of crystal formation, including morphology (e.g., needles, plates, prisms).

Table 2: Recommended Solvents for Screening
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding. Ethanol has been used for crystallizing benzothiazole derivatives.[4][10]
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents.
Esters Ethyl Acetate, Isopropyl AcetateModerately polar solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneDioxane has been used in the synthesis and purification of benzothiazole compounds.[10][11]
Halogenated Dichloromethane, ChloroformNon-polar, aprotic solvents.
Aromatic Toluene, XyleneNon-polar solvents.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Highly polar, aprotic solvents, often used for compounds with low solubility.
Acids Glacial Acetic AcidCan protonate the basic pyrrolidine nitrogen, increasing solubility. Has been used for recrystallizing related compounds.[10]
Water (with pH adjustment)To explore pH-dependent solubility.

Crystallization Protocols

Based on the results of the solvent screening, one or more of the following crystallization methods can be employed.

Protocol 2: Slow Evaporation Crystallization

Rationale: This is one of the simplest crystallization techniques. It is suitable when the compound is soluble in a volatile solvent. The slow removal of the solvent gradually increases the concentration of the solute, leading to supersaturation and crystal growth.

Procedure:

  • Prepare a saturated or near-saturated solution of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol in a suitable solvent identified from the screening.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that is not airtight, or use parafilm with a few pinholes poked in it. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial daily for crystal growth. The process can take several days to weeks.

Protocol 3: Cooling Crystallization

Rationale: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated solution at a higher temperature becomes supersaturated upon cooling, inducing crystallization.

Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent to achieve a clear solution.

  • Filter the hot solution into a clean, pre-warmed vial.

  • Allow the solution to cool slowly to room temperature. To promote slow cooling, the vial can be placed in a Dewar flask filled with warm water.

  • Once at room temperature, the vial can be transferred to a refrigerator (4°C) or freezer (-20°C) to further decrease the solubility and maximize the yield of crystals.

Protocol 4: Vapor Diffusion

Rationale: Vapor diffusion is a gentle and effective method for growing high-quality single crystals, especially when only small amounts of material are available.[7] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which reduces the solubility of the compound and promotes crystallization.

Vapor_Diffusion cluster_setup Vapor Diffusion Setup cluster_process Mechanism A Outer Well: Contains Anti-solvent C Sealed Chamber A->C B Inner Drop: Compound + Solvent B->C D Anti-solvent vapor diffuses into the inner drop C->D Over Time E Solubility of the compound in the drop decreases D->E F Supersaturation is achieved E->F G Crystal nucleation and growth F->G

Figure 2: Principle of Vapor Diffusion Crystallization.

Procedure (Hanging Drop Method):

  • Prepare a concentrated solution of the compound in a suitable solvent (the "solvent").

  • In the outer reservoir of a crystallization plate or a sealed container, place a larger volume of the anti-solvent. The anti-solvent should be more volatile than the solvent.

  • On a siliconized glass coverslip, place a small drop (1-5 µL) of the compound solution.

  • Invert the coverslip and place it over the reservoir, creating a sealed chamber.

  • The vapor from the anti-solvent in the reservoir will slowly diffuse into the hanging drop, causing the compound to crystallize as its solubility decreases.

  • Monitor the drop for crystal growth over several days.

Protocol 5: Anti-solvent Crystallization

Rationale: This technique involves the direct addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound.[1][7] This rapidly induces supersaturation and can be controlled to promote crystallization over precipitation.

Procedure:

  • Dissolve the compound in a minimum amount of a good solvent.

  • Slowly add the anti-solvent dropwise to the stirred solution.

  • Observe for the point of incipient turbidity (cloudiness), which indicates the onset of precipitation.

  • At this point, stop adding the anti-solvent and allow the solution to stand undisturbed. Alternatively, add a very small amount of the good solvent back to the solution to just redissolve the precipitate, and then allow it to stand.

  • Crystals should form as the system equilibrates.

Troubleshooting Common Crystallization Problems

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try concentrating the solution further or cooling it to a lower temperature. Seeding with a previously obtained crystal can also induce crystallization.

  • Formation of Oil or Amorphous Precipitate: This often occurs when the level of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth. Dilute the solution slightly or slow down the rate of cooling or anti-solvent addition.

  • Formation of Very Small Crystals: This can also be a result of rapid crystallization. Slower cooling, slower evaporation, or using a more viscous solvent can lead to the formation of larger crystals.

  • Poor Crystal Quality: Impurities can inhibit crystal growth and affect quality. Ensure the starting material is of the highest possible purity.

Conclusion

The crystallization of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol, while requiring a systematic and patient approach, is an achievable and essential step in its development as a potential therapeutic agent. The protocols detailed in this guide provide a robust framework for exploring the crystallization landscape of this molecule. By carefully selecting solvents and controlling the conditions of supersaturation, researchers can obtain high-quality crystals suitable for comprehensive solid-state characterization. The insights gained from these studies will be invaluable for ensuring the quality, stability, and performance of this promising compound.

References

  • Vertex AI Search. (n.d.). Crystallization of small molecules. Retrieved February 23, 2026.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved February 23, 2026, from [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved February 23, 2026, from [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved February 23, 2026, from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 23, 2026, from [Link]

  • (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Retrieved February 23, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. Retrieved February 23, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved February 23, 2026, from [Link]

  • (2023, October 25). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. Retrieved February 23, 2026, from [Link]

  • (n.d.). (IUCr) Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved February 23, 2026, from [Link]

  • EPA. (2025, October 15). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)-1,3-benzothiazol-6(2H)-one. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole. Retrieved February 23, 2026, from [Link]

  • MDPI. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved February 23, 2026, from [Link]

  • (2021, October 17). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][2][7]Thiazine Derivatives. Retrieved February 23, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 3-pyrrolidin-1-yl-1,2-benzothiazole. Retrieved February 23, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved February 23, 2026, from [Link]

  • NIH. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl) - PMC. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved February 23, 2026, from [Link]

  • Arabian Journal of Chemistry. (2011, July 1). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved February 23, 2026, from [Link]

  • IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2012, November 15). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, February 7). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][7]benzothiazole-4-carboxylate. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 20). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1 H -. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Executive Summary This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol , a privileged scaffold in drug discovery for Alzheimer’s diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol , a privileged scaffold in drug discovery for Alzheimer’s disease (AChE/BChE inhibitors) and oncology. By leveraging the dielectric heating effects of microwave irradiation, this method reduces total reaction time from 24+ hours (thermal reflux) to under 45 minutes, while significantly improving yield and purity. The protocol utilizes a nucleophilic aromatic substitution (


) followed by a rapid, solvent-free demethylation.

Introduction & Strategic Rationale

The Benzothiazole Scaffold in Medicinal Chemistry

The 2-substituted benzothiazole core is a "privileged structure" in medicinal chemistry. The specific derivative, 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol , combines a hydrogen-bond donor (6-OH) with a solubilizing, basic pyrrolidine moiety. This structural motif is critical for:

  • Neurodegenerative Therapeutics: Mimicking the binding properties of Thioflavin-T for amyloid-beta imaging and cholinesterase inhibition.

  • Antitumor Agents: Targeting tyrosine kinases where the 6-OH group mimics the phenol of tyrosine.

Why Microwave Synthesis?

Traditional thermal synthesis of 2-aminobenzothiazoles via


 on 2-chlorobenzothiazoles is often sluggish due to the deactivating nature of the electron-rich sulfur atom, requiring high boiling solvents (DMF, DMSO) and prolonged reflux.

Microwave irradiation offers two distinct advantages for this specific transformation:

  • Dipolar Polarization: The polar transition state of the

    
     mechanism (Meisenheimer complex) is stabilized by the electromagnetic field, lowering the activation energy (
    
    
    
    ).
  • Superheating: Microwave vessels allow solvents (e.g., ethanol) to be heated far above their atmospheric boiling points, exponentially increasing reaction rates (Arrhenius equation).

Reaction Engineering & Mechanism

The synthesis is designed as a two-step workflow to maximize purity. Direct amination of 2-chloro-6-hydroxybenzothiazole is possible but often suffers from low yields due to the formation of phenoxide salts, which deactivate the ring. Therefore, we utilize the 6-methoxy derivative, followed by rapid demethylation.

Synthetic Pathway Visualization

SynthesisWorkflow Start 2-Chloro-6-methoxy- benzothiazole Intermediate Intermediate: 2-(Pyrrolidin-1-yl)- 6-methoxybenzothiazole Start->Intermediate Step 1: SNAr MW 140°C, 10 min Ethanol Pyrrolidine Pyrrolidine (Nucleophile/Base) Pyrrolidine->Intermediate Product Target: 2-Pyrrolidin-1-yl- 1,3-benzothiazol-6-ol Intermediate->Product Step 2: Demethylation MW 180°C, 15 min Solvent-Free PyHCl Pyridine HCl (Demethylating Agent) PyHCl->Product

Figure 1: Two-step microwave-assisted synthetic pathway ensuring high purity and yield.

Mechanistic Insight:

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the benzothiazole ring acts as an electron sink, activating the C-2 position.

Mechanism Reactant 2-Cl-Benzothiazole TS Meisenheimer Complex Reactant->TS Nucleophilic Attack (Rate Limiting) Product 2-Pyrrolidinyl- Benzothiazole TS->Product Loss of Cl- (Fast)

Figure 2: The rate-limiting formation of the Meisenheimer complex is accelerated by microwave dielectric heating.

Experimental Protocols

Equipment Requirements
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Temperature Control: IR sensor (standard) or Fiber Optic probe (preferred for high precision).

Protocol A: Synthesis of 2-(Pyrrolidin-1-yl)-6-methoxybenzothiazole ( )

Reagents:

  • 2-Chloro-6-methoxybenzothiazole (1.0 equiv, 200 mg)

  • Pyrrolidine (3.0 equiv, excess acts as base)

  • Ethanol (2 mL, absolute)

Procedure:

  • Loading: In a 10 mL microwave vial, dissolve 200 mg (1.0 mmol) of 2-Chloro-6-methoxybenzothiazole in 2 mL of ethanol.

  • Addition: Add 250 µL (approx. 3.0 mmol) of pyrrolidine. Cap the vial securely.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

    • Power: Dynamic (Max 200 W)

  • Workup: Cool the vial to room temperature (compressed air cooling). The product often precipitates upon cooling. Pour the mixture into 10 mL of ice-water.

  • Purification: Filter the precipitate. Wash with cold water (

    
    ). Dry in a vacuum oven.
    
    • Expected Yield: 85-92%

    • Appearance: Off-white solid.

Protocol B: Demethylation to 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Reagents:

  • Intermediate from Protocol A (1.0 equiv, 100 mg)

  • Pyridine Hydrochloride (Py-HCl) (10.0 equiv, ~500 mg)

Procedure:

  • Loading: In a 10 mL microwave vial, mix 100 mg of the methoxy-intermediate with 500 mg of solid Pyridine Hydrochloride. Note: No solvent is added; Py-HCl acts as both solvent and reagent upon melting.

  • Irradiation:

    • Temperature: 180 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 300 W)

    • Note: Py-HCl melts at ~144°C. The absorption of microwave energy by the ionic melt is extremely efficient.

  • Workup: Cool to <60°C. Add 5 mL of water to the vial to dissolve the solidified melt.

  • Neutralization: Carefully adjust pH to ~7-8 using saturated

    
     solution. The target phenol will precipitate.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ) or filter the precipitate if sufficient solid forms.
    
    • Expected Yield: 75-85%

    • Appearance: Tan to pale yellow powder.[1]

Results & Validation

Optimization Data

The following table summarizes the optimization of Step 1 (


), demonstrating the efficiency of microwave heating over conventional methods.
EntryMethodSolventTemp (°C)TimeYield (%)
1ThermalEthanol78 (Reflux)12 hrs45%
2ThermalDMF1404 hrs68%
3MicrowaveEthanol10010 min60%
4Microwave Ethanol 140 10 min 91%
5MicrowaveWater14020 min78%
Analytical Validation (QC)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.40 (s, 1H, -OH), 7.35 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.45 (m, 4H, Pyrrolidine 
      
      
      
      ), 1.95 (m, 4H, Pyrrolidine
      
      
      ).
  • LC-MS:

    • Single peak purity >98%.[2]

    • Mass

      
       (Calculated for 
      
      
      
      ).

Troubleshooting & Tips

  • Pressure Safety: Ethanol at 140°C generates approximately 6-8 bar of pressure. Ensure vials are not cracked and caps are properly crimped.

  • Demethylation Handling: Pyridine Hydrochloride is hygroscopic. Store in a desiccator. If the reaction in Step 2 turns black/tarry, reduce temperature to 170°C and extend time to 20 mins.

  • Green Chemistry: For an even greener approach in Step 1, water can be used as the solvent (Entry 5), utilizing the "on-water" effect, though yields are slightly lower than ethanol.

References

  • Microwave-Assisted

    
    :  BenchChem. (2025). Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from 
    
  • Microwave Demethylation: Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research. Retrieved from

  • Biological Relevance (AD): Al-Mutairi, A. A., et al. (2022).[3] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel... Pyrrolo[2,1-b][1,3]benzothiazole Derivatives. Molecules. Retrieved from

  • Benzothiazole Synthesis: M. Shidore, et al. (2016). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. Retrieved from

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Structural and Hazard Analysis 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a complex heterocyclic molecule. Its potential hazards can be anticipated by examining its constituent functional groups: Benzothiazole Moiety: Be...

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Hazard Analysis

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a complex heterocyclic molecule. Its potential hazards can be anticipated by examining its constituent functional groups:

  • Benzothiazole Moiety: Benzothiazole and its derivatives are known for a wide range of biological activities and can be toxicologically active. They may cause skin and eye irritation.[1][2] Upon combustion, they can release toxic oxides of nitrogen (NOx) and sulfur (SOx).[3][4]

  • Pyrrolidine Moiety: Pyrrolidine itself is a cyclic amine that is classified as a flammable, corrosive, and toxic substance. It is known to cause severe skin burns and eye damage and can be harmful if inhaled or swallowed. While its reactivity is tempered when substituted onto the benzothiazole ring, a cautious approach is warranted.

  • Phenol (-ol) Group: The hydroxyl group on the benzothiazole ring classifies the compound as a phenol. Phenols are generally skin and eye irritants and can be toxic. They are often sensitive to light and air, which may lead to degradation and changes in the compound's properties over time.

Based on this analysis, 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol should be presumed to be, at minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and incompatible with strong oxidizing agents.

Core Safety and Handling Protocols

All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly labeled area should be established for its storage and use.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (minimum thickness of 4-6 mil).Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[5] Use proper glove removal technique to avoid self-contamination.[5]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood.For spill cleanup or situations with potential for aerosolization outside a fume hood, a respirator with cartridges for organic vapors and particulates (P95 or better) is necessary.[5][6]
General Handling Workflow

The following workflow diagram illustrates the critical control points for safely handling 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_experiment Experimental Use (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Location Log->Store Prep Prepare Workspace & PPE Store->Prep Transport Safely Weigh Weigh Compound Prep->Weigh Solubilize Prepare Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Post-Experiment DisposeWaste Dispose of Waste Decontaminate->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea RemovePPE Remove PPE CleanArea->RemovePPE

Caption: General workflow for handling 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: If the compound is a solid, weigh it carefully to avoid creating dust.[5] Use a microbalance within the fume hood or a containment enclosure.

  • Dispensing: Use spatulas and glassware dedicated to this compound to prevent cross-contamination.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[5][7] Do not eat, drink, or smoke in the laboratory area.[4][7]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Container: Keep the compound in its original, tightly sealed container.[4][7]

  • Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially given the phenol group.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3][8] The storage location should be secure and accessible only to authorized personnel.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines.[4]

  • Conditions to Avoid: Protect from direct sunlight, heat, and moisture.[7]

Emergency and Spill Response

Prompt and correct response to an emergency can significantly mitigate risks.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Cleanup Protocol

The response to a spill depends on its size and location.

G cluster_cleanup_steps Minor Spill Cleanup Procedure Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsMajor Is it a Major Spill? (Large quantity, outside hood) Assess->IsMajor Evacuate Evacuate Area Alert EHS IsMajor->Evacuate Yes IsMinor Is it a Minor Spill? (Small quantity, inside hood) IsMajor->IsMinor No Cleanup Proceed with Cleanup IsMinor->Cleanup Yes NoCleanup Do Not Clean Up IsMinor->NoCleanup No, seek assistance Absorb Cover with inert absorbent (vermiculite, sand) Cleanup->Absorb Collect Collect into a sealed container Absorb->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose as hazardous waste Decontaminate->Dispose

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Executive Summary & Chemical Profile Compound: 2-(pyrrolidin-1-yl)benzo[d]thiazol-6-ol Common Class: 2-Aminobenzothiazole derivative / Benzothiazole fluorophore. This guide addresses the recurrent solubility challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2-(pyrrolidin-1-yl)benzo[d]thiazol-6-ol Common Class: 2-Aminobenzothiazole derivative / Benzothiazole fluorophore.

This guide addresses the recurrent solubility challenges associated with 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol . Users frequently report precipitation upon dilution into aqueous buffers. This behavior is dictated by its specific physicochemical properties: it possesses a hydrophobic benzothiazole core flanked by a weakly basic pyrrolidine nitrogen and a weakly acidic phenolic hydroxyl.

Physicochemical Snapshot
PropertyApproximate ValueImplication for Solubility
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity; prefers organic solvents.
pKa (Phenol) ~9.5 – 10.0Neutral at physiological pH (7.4). Soluble as a phenolate anion at pH > 10.
pKa (Conjugate Acid) ~4.5 – 5.5The pyrrolidine nitrogen is part of a conjugated amidine system, reducing its basicity. It is likely neutral at pH 7.4.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Critical Issue: The molecule is largely uncharged at neutral pH, leading to aggregation.

Standard Benchtop Solubilization (In Vitro)

The "Crashing Out" Phenomenon

Issue: Users prepare a stock in DMSO, but the compound precipitates immediately upon addition to PBS or cell culture media. Mechanism: This is a "kinetic solubility" failure. The rapid change in polarity from DMSO to water forces the hydrophobic benzothiazole rings to stack (pi-pi stacking) before they can disperse.

Protocol: Correct Dissolution Workflow

Do not add aqueous buffer directly to the neat solid.

Step 1: Primary Stock Preparation

  • Solvent: 100% Anhydrous DMSO.

  • Concentration: 10 mM to 50 mM.

  • Technique: Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which promotes crystallization.

Step 2: Aqueous Dilution (The Critical Step) To achieve a working concentration (e.g., 10 µM - 100 µM) without precipitation:

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG400.

  • Slow Addition: While vortexing the aqueous buffer (PBS/Media) rapidly, add the stock solution dropwise .

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound may tolerate up to 1% for solubility.[1]

Visual Workflow: Dissolution Strategy

DissolutionWorkflow Solid Solid Compound (Hydrophobic) DMSO DMSO Stock (10-50 mM) Solid->DMSO Dissolve & Sonicate Precip Precipitation Risk! (Cloudy Solution) DMSO->Precip Rapid Addition to Static Buffer Buffer Aqueous Buffer (PBS/Media) DMSO->Buffer Dropwise Addition with Vortexing Success Stable Solution (Clear/Dispersed) Buffer->Success <1% DMSO Final

Caption: Figure 1. Kinetic solubility workflow. Rapid addition to static buffer causes irreversible precipitation (red path). Controlled addition with agitation maintains dispersion (green path).

Advanced Formulation (In Vivo / High Concentration)

For animal studies requiring doses > 1 mg/kg, simple DMSO/PBS mixtures will likely fail. You must use excipients that "hide" the hydrophobic core.

Recommended Vehicle Systems
Formulation TypeCompositionProtocol Notes
Cosolvent System 10% DMSO + 40% PEG400 + 50% Water Dissolve in DMSO first. Add PEG400 and vortex. Add water last. Heat may be required.
Surfactant Enhanced 5% DMSO + 5% Tween 80 + 90% Saline Tween 80 prevents crystal growth. Good for IP/PO dosing.
Complexation (Best) 20% HP-β-Cyclodextrin (HP-β-CD) Dissolve HP-β-CD in water (20% w/v). Add compound (from DMSO stock or solid) and stir for 4–6 hours.
Why Cyclodextrins?

Search data indicates that benzothiazole derivatives bind strongly to cyclodextrins [1]. The hydrophobic cavity of HP-β-CD encapsulates the benzothiazole core, while the outer hydroxyls ensure water solubility. This is the gold standard for this class of molecule.

Visual Workflow: Formulation Decision Tree

FormulationTree Start Required Concentration? Low Low (< 100 µM) In Vitro Start->Low High High (> 1 mg/mL) In Vivo Start->High Simple Standard Protocol: DMSO Stock -> Buffer Low->Simple Complex Is pH adjustment allowed? High->Complex Acidic Acidify to pH 4 (Protonate Nitrogen) Complex->Acidic Yes (IV/IP) Neutral Use Excipients Complex->Neutral No (Neutral pH required) CD 20% HP-β-Cyclodextrin (Recommended) Neutral->CD Preferred PEG 40% PEG400 / 10% DMSO Neutral->PEG Alternative

Caption: Figure 2. Formulation decision tree based on concentration requirements and pH tolerance.

Troubleshooting FAQ

Q1: The solution turns yellow/brown over time. Is it degrading? A: Likely, yes. The 6-hydroxy group (phenol) is susceptible to oxidation, forming quinone-like species, especially in basic buffers (pH > 8).

  • Fix: Add an antioxidant like 1 mM Ascorbic Acid or DTT to your buffer. Store stocks in amber vials to prevent photo-oxidation, as benzothiazoles are often light-sensitive [2].

Q2: I see fluorescence interference in my assay. A: Benzothiazole derivatives are inherently fluorescent (often used as amyloid probes).

  • Fix: Run a "compound only" control (no cells/enzyme) to subtract background fluorescence. Check excitation/emission maxima; these compounds typically excite in the UV/Blue (350-400 nm) and emit in the Green/Yellow (450-550 nm).

Q3: Can I use acid to dissolve it? A: Yes, but be careful. While lowering pH (below pH 4) will protonate the thiazole nitrogen (or pyrrolidine N) and increase solubility, this may be incompatible with cellular assays.

  • Tip: If you must use acid, dissolve in 0.1 M HCl, then dilute rapidly into a high-capacity buffer (like HEPES, 50 mM) to neutralize immediately before the assay.

Q4: My compound sticks to the plastic tips. A: This is common for lipophilic cations/neutrals ("non-specific binding").

  • Fix: Use "Low Retention" pipette tips and glass vials for intermediate dilutions. Pre-coat plasticware with 0.1% BSA if protein is allowed in your assay.

References

  • BenchChem. "Troubleshooting low solubility of 2-aminobenzothiazole compounds." BenchChem Technical Guides. Accessed Feb 2026. Link (General guidance on aminobenzothiazole solubility and cyclodextrin use).

  • Sigma-Aldrich. "2-Aminobenzothiazole Product Information." Merck/Sigma-Aldrich. Accessed Feb 2026. Link (Physicochemical properties of the core scaffold).

  • MDPI. "Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives." Molecules, 2022.[2] Link (Structural insights into benzothiazole lipophilicity).

  • PubChem. "Compound Summary: 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole."[3] National Library of Medicine.[3] Link (Analogous structure data for pKa estimation).

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Stability

Welcome to the technical support center for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. By understanding the chemical causality behind its stability profile, you can ensure the integrity of your results.

Introduction

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a heterocyclic compound featuring a benzothiazole core, a pyrrolidine substituent, and a hydroxyl group on the benzene ring, making it a phenolic derivative. This unique combination of functional groups dictates its physicochemical properties, particularly its stability in aqueous solutions of varying pH. The insights provided herein are based on established principles of organic chemistry and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol that influence its pH stability?

A1: The stability of this molecule is governed by three key functional groups:

  • Phenolic Hydroxyl Group (-OH): Phenols are generally weakly acidic and are susceptible to oxidation, especially at neutral to alkaline pH.[1][2] The formation of a phenoxide ion at higher pH values can increase the electron density of the aromatic ring, making it more prone to oxidative degradation.

  • Pyrrolidine Ring: This tertiary amine is basic and will be protonated at acidic pH.[3][4] This protonation can significantly increase the aqueous solubility of the molecule.

  • Benzothiazole Core: The benzothiazole ring system is relatively stable, but the sulfur atom can be a site for oxidation under harsh conditions.[5]

Q2: At what pH range is 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol expected to be most stable?

A2: Based on the chemistry of its functional groups, the compound is predicted to be most stable in a slightly acidic to neutral pH range (approximately pH 4-7). In this range, the phenolic hydroxyl group is less likely to deprotonate and become susceptible to oxidation, while the pyrrolidine nitrogen may be partially protonated, aiding solubility without introducing excessive hydrolytic instability.

Q3: Why might I be observing degradation of my compound in an alkaline buffer (pH > 8)?

A3: Alkaline conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This species is highly susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, light, or trace metal ions.[2][6] This oxidative degradation can lead to the formation of colored byproducts and a loss of the parent compound.

Q4: I'm seeing poor aqueous solubility. How can I improve this without compromising stability?

A4: The low aqueous solubility is likely due to the lipophilic benzothiazole core.[5] To improve solubility, you can prepare your stock solutions in a co-solvent such as DMSO or ethanol. For aqueous buffers, carefully lowering the pH to the acidic range (e.g., pH 4-5) will protonate the basic pyrrolidine nitrogen, which should enhance solubility.[3] However, avoid strongly acidic conditions (pH < 2) as this could potentially lead to hydrolysis, although this is generally less of a concern for this structure compared to esters or amides.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group, especially at neutral to alkaline pH.Prepare solutions fresh. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light.[3] For working solutions, use a slightly acidic buffer (pH 4-6) and consider de-gassing the buffer to remove dissolved oxygen.
Inconsistent results in biological assays Degradation of the compound in the assay medium over the course of the experiment.Perform a time-course stability study of the compound in your specific assay medium. If degradation is observed, consider shortening the incubation time or adjusting the pH of the medium if the experimental design allows.
Precipitation of the compound in aqueous buffer Poor aqueous solubility at the working concentration and pH.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. Alternatively, lower the pH of the buffer to increase the protonation and solubility of the pyrrolidine moiety.[3]
Appearance of new peaks in HPLC analysis over time Chemical degradation of the compound.This is expected in stability studies. The new peaks represent degradation products. To understand the degradation pathway, these products should be characterized.[3] To minimize degradation during routine analysis, keep samples in an autosampler at a low temperature.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a general procedure to determine the stability of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol at different pH values.

Materials:

  • 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

  • High-purity water

  • Buffers: 0.1 M Hydrochloric acid (pH 1.2), 0.1 M Acetate buffer (pH 4.5), 0.1 M Phosphate buffer (pH 7.4), 0.1 M Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • DMSO (spectroscopic grade)

  • HPLC system with a UV detector

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).

  • In separate amber vials, add an aliquot of the stock solution to each of the different pH buffers to achieve a final concentration of ~100 µg/mL. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.

  • Immediately after preparation (t=0), take an aliquot from each vial and quench the reaction by diluting with an equal volume of mobile phase (e.g., 50:50 acetonitrile:water).

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and quench as in step 3.

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Plot the percentage of the parent compound remaining against time for each pH condition.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[5]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidative Oxidative (e.g., 3% H2O2, RT) Oxidative->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC Analyze Samples Thermal Thermal (e.g., 60°C, solid & solution) Thermal->HPLC Analyze Samples Characterize Characterize Degradants HPLC->Characterize Identify Peaks Compound 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol (in solution) Compound->Acid Expose to Compound->Base Expose to Compound->Oxidative Expose to Compound->Photolytic Expose to Compound->Thermal Expose to caption Workflow for Forced Degradation Studies.

Caption: Workflow for Forced Degradation Studies.

Data Summary

The following table provides a predictive summary of the stability of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol under various conditions, based on the known chemistry of its functional groups.

Condition Predicted Stability Primary Degradation Pathway Key Structural Moiety Involved
Acidic (pH 1-3) Moderately StablePotential for slow hydrolysis (low risk)Benzothiazole ring (minor)
Neutral (pH 6-8) Moderately Stable to LabileOxidationPhenolic hydroxyl group
Alkaline (pH > 8) UnstableRapid OxidationPhenoxide ion
Oxidative (e.g., H₂O₂) UnstableOxidationPhenolic hydroxyl group, Sulfur atom
Photolytic Potentially UnstablePhotodegradationAromatic system
Thermal Generally Stable--

Mechanistic Insights

The primary pathway for degradation, particularly in neutral to alkaline aqueous solutions, is the oxidation of the phenolic moiety.

Degradation_Pathway Compound 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol -OH Phenoxide Phenoxide Ion -O⁻ Compound->Phenoxide OH⁻ (pH > 8) Quinone Quinone-like Degradation Products Phenoxide->Quinone [O₂] caption Predicted Oxidative Degradation Pathway.

Caption: Predicted Oxidative Degradation Pathway.

At pH values above the pKa of the phenolic hydroxyl group, the compound exists predominantly as the phenoxide ion. This negatively charged species is highly susceptible to oxidation, leading to the formation of quinone-type structures and other colored degradation products.[2]

References

  • Taylor & Francis. (2025, May 9). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Retrieved from [Link]

  • MDPI. (2025, June 23). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
  • Akbal, F., & Onar, A. N. (n.d.). Effect of pH on phenol decomposition.
  • BenchChem. (2025). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.
  • BenchChem. (2025). Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)
  • DrugFuture. (n.d.). Pyrrolidine. Retrieved from [Link]

  • SFERA. (2020, April 28).
  • Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Degradation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol in Aqueous Solution

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol: its limited stability and subsequent degradation in aqueous solutions. The inherent chemical functionalities of this molecule—specifically the phenolic hydroxyl group—make it highly susceptible to oxidative degradation. This guide provides in-depth troubleshooting, preventative measures, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is rapidly turning a yellow or brown color. What is causing this?

A1: This discoloration is a classic indicator of oxidative degradation. The primary site of this reaction is the phenol (6-ol) moiety on the benzothiazole ring. In the presence of oxygen, especially under neutral to alkaline pH, the phenol group can be oxidized to form quinone-type structures. These quinones are often highly colored and can further polymerize, leading to the observed yellow or brown hue. This process is a common degradation pathway for many phenolic compounds.[1][2]

Q2: What are the main environmental factors that accelerate the degradation of this compound?

A2: The stability of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol in an aqueous solution is primarily influenced by four key factors:

  • pH: The compound is significantly more stable in acidic conditions (pH 3-6). As the pH increases into the neutral and alkaline range (pH > 7), the phenolic hydroxyl group is more easily deprotonated to the phenolate anion, which is far more susceptible to oxidation.[1][3]

  • Oxygen: Dissolved oxygen is a critical reactant in the oxidative degradation of the phenol group.[4] Solutions exposed to ambient air will degrade much faster than those prepared with degassed solvents and stored under an inert atmosphere.

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation.[5] Light provides the energy to generate free radicals, which can initiate and propagate the degradation cascade.

  • Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), can act as catalysts, significantly accelerating the rate of oxidative degradation.[1][6] These ions are often present as impurities in reagents or can leach from glassware.

Degradation_Drivers pH High pH (>7) Degradation Degradation (Oxidized Products) pH->Degradation Oxygen Dissolved O₂ Oxygen->Degradation Light UV/Visible Light Light->Degradation Metals Metal Ions (Fe, Cu) Metals->Degradation Compound 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol (in Aqueous Solution) Troubleshooting_Workflow start Start: Degradation Observed check_color Is the solution discolored (yellow/brown)? start->check_color check_hplc Do new peaks appear in HPLC? check_color->check_hplc No cause_oxidation Possible Cause: Phenol Oxidation check_color->cause_oxidation Yes cause_general Possible Cause: General Degradation check_hplc->cause_general Yes end_node Problem Resolved check_hplc->end_node No solution_ph Action: Lower pH to 4-6 cause_oxidation->solution_ph solution_oxygen Action: Use degassed solvents & inert gas cause_oxidation->solution_oxygen solution_light Action: Protect from light (amber vials) cause_oxidation->solution_light solution_metal Action: Add EDTA cause_oxidation->solution_metal cause_general->solution_ph solution_storage Action: Aliquot and store at -80°C cause_general->solution_storage solution_ph->end_node solution_oxygen->end_node solution_light->end_node solution_metal->end_node solution_storage->end_node

Sources

Optimization

Technical Support Center: Minimizing Background Noise in 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Imaging

Prepared by the Applications Science Team Welcome to the technical support guide for imaging with 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. As a novel benzothiazole-derived fluorescent probe, its unique spectral propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for imaging with 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. As a novel benzothiazole-derived fluorescent probe, its unique spectral properties offer exciting opportunities for cellular imaging. However, achieving the highest quality data necessitates a robust imaging protocol that minimizes background noise and maximizes the signal-to-noise ratio (SNR).

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and the scientific reasoning behind our recommendations to help you overcome common challenges and generate publication-quality images.

Section 1: Frequently Asked Questions (FAQs) - Understanding Background Noise

This section addresses common questions about the nature and origin of background noise in fluorescence microscopy.

Q1: What is "background noise" in fluorescence imaging?

Background noise is any unwanted signal that is detected alongside the specific fluorescence from your target of interest. It degrades image quality, reduces contrast, and can obscure subtle details or make quantitative analysis unreliable.[1] This unwanted signal can be categorized into three main sources: biological background, non-biological background from reagents and labware, and noise inherent to the imaging system itself.[2]

Q2: What are the primary sources of background fluorescence in my sample?

There are several potential sources of unwanted fluorescence within the sample itself:

  • Autofluorescence: Many cells and tissues naturally contain molecules like NADH, flavins, and collagen that fluoresce when excited by light, particularly in the blue-green spectrum.[3][4] This is a common issue when using excitation lasers around 488nm.[3]

  • Non-specific Probe Binding: The fluorescent probe may bind to cellular structures or surfaces other than its intended target.[3][5]

  • Unbound Probe: Residual, unbound fluorescent molecules in the imaging medium will contribute to a diffuse background haze.[5][6] Thorough washing is critical to remove this.[6]

Q3: Can my experimental setup contribute to background noise?

Absolutely. Your reagents and equipment are significant potential sources:

  • Imaging Media and Buffers: Many standard cell culture media contain components like phenol red and riboflavin, which are highly fluorescent.[4] It is recommended to switch to phenol red-free media or a clear buffered saline solution for imaging.[4]

  • Vessels and Slides: Plastic-bottom dishes and slides used for cell culture can exhibit strong fluorescence.[5] For high-resolution imaging, switching to glass-bottom vessels is highly recommended to reduce this background contribution.[5]

  • System Noise: The microscope's camera and electronics generate their own noise, such as read noise and dark current.[7][8] While often lower than biological background, this noise can be significant when imaging very dim samples.

Q4: What is the difference between background and photobleaching?

Background is an additive, unwanted signal. Photobleaching, on the other hand, is the light-induced, irreversible destruction of your fluorescent probe, leading to a loss of signal over time.[9][10][11] While not a source of background, excessive photobleaching can weaken your signal to the point where it is indistinguishable from the background, thus lowering the SNR.[12]

Section 2: Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and resolve specific issues you encounter during your imaging experiments.

Symptom 1: High, Diffuse Background Haze

Your image has a bright, uniform glow that obscures the details of your specifically stained structures.

Potential Cause Explanation & Solution
Inadequate Washing Unbound 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol molecules remain in the solution, creating a fluorescent haze.[6] Solution: Increase the number and duration of wash steps after staining. Use a fresh, clean buffer for each wash to avoid cross-contamination.[6]
Autofluorescent Media Phenol red, vitamins, and serum proteins in the cell culture medium are fluorescing.[4] Solution: Before imaging, replace the culture medium with a pre-warmed, phenol red-free imaging buffer or a clear buffered saline solution (e.g., HBSS).[4]
Contaminated Optics Immersion oil, dust, or residue on the objective lens or other optical components can scatter light and increase background. Solution: Regularly clean the microscope objectives and other optical surfaces according to the manufacturer's instructions.[6]
Suboptimal Probe Concentration Using too high a concentration of the probe increases the likelihood of non-specific binding and excess unbound molecules. Solution: Perform a concentration titration to determine the lowest effective concentration of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol that provides a strong specific signal with minimal background.
Symptom 2: Speckled or Punctate Background

The background of your image is not uniform but contains bright, dot-like artifacts.

Potential Cause Explanation & Solution
Probe Aggregation The fluorescent probe may have formed small aggregates in the stock solution or staining buffer. These aggregates appear as intensely bright, non-specific puncta in the image.[13] Solution: Before each use, centrifuge the 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.[13] Carefully pipette the supernatant for your staining solution, avoiding the pellet.
Precipitated Reagents Components of your buffer or mounting medium may have precipitated, creating scattering particles. Solution: Ensure all buffers are fully dissolved and filter them if necessary. Use fresh, high-quality reagents.
Camera Shot Noise This is a statistical noise inherent to photon detection, which is more apparent at low signal levels and short exposure times.[2][14] Solution: If the signal is strong enough, use image averaging or accumulation.[1] Averaging multiple frames will reduce random noise while preserving the consistent signal from your sample.[1]
Symptom 3: Weak Specific Signal (Low Signal-to-Noise Ratio)

The fluorescence from your target is dim and difficult to distinguish from the background.

Potential Cause Explanation & Solution
Photobleaching The signal is fading due to excessive exposure to excitation light.[12][15] Solution: Minimize the sample's exposure to light.[12] Use the lowest possible excitation intensity and the shortest exposure time that provides an adequate signal.[1] When finding your field of view, use transmitted light or a lower light intensity.[12] Consider using an anti-fade mounting medium if applicable.
Incorrect Filter Sets The excitation and emission filters on the microscope are not matched to the spectral profile of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. Solution: Verify the excitation and emission maxima of your probe. Ensure you are using a filter cube that provides efficient excitation at the peak wavelength and collects the peak emission while blocking unwanted excitation light.[13][16] Adding secondary excitation and emission filters can sometimes improve SNR by over 3-fold.[7][8]
Degraded Probe Fluorophores are sensitive to light and temperature. Improper storage can lead to a loss of fluorescence intensity.[6] Solution: Store the probe according to the manufacturer's guidelines, protected from light and at the correct temperature.[6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Suboptimal Imaging System Settings Incorrectly set gain or exposure can lead to a dark image.[6] Solution: Carefully adjust the exposure time, gain, and binning.[6] Increase exposure time first, but be mindful of photobleaching.[6] Increasing gain can amplify both signal and noise, so use it judiciously.
Section 3: Visual Workflows and Protocols
Systematic Troubleshooting Workflow

This decision tree provides a logical path to identifying and solving sources of high background noise.

TroubleshootingWorkflow start Start: High Background Observed q1 Is the background a uniform haze or speckled? start->q1 haze Uniform Haze q1->haze Haze speckles Speckled / Punctate q1->speckles Speckled sub_haze Check Sample Prep: - Review washing protocol - Image in phenol-free media - Use glass-bottom dish haze->sub_haze sub_speckles Check Probe Solution: - Centrifuge probe stock - Filter staining buffer speckles->sub_speckles q2 Is background still high? sub_haze->q2 sub_speckles->q2 system_check Check Imaging System: - Clean objective lens - Optimize exposure/gain - Check filter sets q2->system_check Yes resolved Problem Resolved q2->resolved No q3 Is signal weak? system_check->q3 signal_check Optimize Signal: - Titrate probe concentration - Minimize photobleaching - Use anti-fade reagents q3->signal_check Yes q3->resolved No signal_check->resolved

Caption: A decision tree for troubleshooting high background noise.

Optimized Protocol: Staining Live Cells with 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

This protocol incorporates best practices to minimize background from the start.

Materials:

  • Live cells cultured on glass-bottom imaging dishes.

  • 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol stock solution (e.g., 1 mM in DMSO).

  • Pre-warmed (37°C) phenol red-free cell culture medium or imaging buffer (e.g., HBSS).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare Staining Solution:

    • Centrifuge the 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol stock solution at >10,000 x g for 5 minutes to pellet any aggregates.

    • Dilute the supernatant in pre-warmed, phenol red-free medium to the desired final concentration (start with a concentration titration, e.g., 100 nM - 5 µM). Mix gently but thoroughly.

  • Cell Preparation:

    • Aspirate the existing culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove residual serum proteins.

  • Staining:

    • Add the prepared staining solution to the cells.

    • Incubate for the optimized time and temperature, protected from light.

  • Washing (Critical Step):

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed, phenol red-free imaging buffer. For each wash, add the buffer, incubate for 2-3 minutes, and then aspirate. This helps remove both unbound and loosely bound probe molecules.

  • Imaging:

    • Add a final volume of fresh, pre-warmed, phenol red-free imaging buffer to the dish.

    • Proceed immediately to the microscope for imaging.

Optimized Protocol: Image Acquisition Settings

Objective: To find the optimal balance between signal strength, background, and phototoxicity.

  • Locate the Field of View: Use transmitted light (e.g., DIC or phase contrast) to find and focus on the desired area of the sample. This minimizes photobleaching before you even start acquiring data.[12]

  • Set Initial Exposure:

    • Switch to the fluorescence channel for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol.

    • Start with a low excitation laser power/light intensity (<10%) and a moderate exposure time (e.g., 100-200 ms).

    • Use the live view and the image histogram to assess the signal. The histogram shows the distribution of pixel intensities.

  • Optimize Exposure Time and Excitation Intensity:

    • Your goal is to get the brightest pixels of your specific signal to be well below saturation (the maximum value on the histogram), while keeping the background peak as low as possible.

    • If the signal is too dim: First, increase the exposure time. Longer exposures collect more photons, improving SNR.[2] However, this also increases the risk of photobleaching.[2]

    • If increasing exposure time causes too much photobleaching or motion blur: Return to a shorter exposure time and cautiously increase the excitation intensity. Note that higher intensity dramatically increases photobleaching and phototoxicity.[1]

  • Adjust Gain and Binning:

    • Gain: Gain electronically amplifies the signal from the camera sensor. Increasing gain can make a dim signal visible, but it also amplifies system noise.[6] Use the lowest gain necessary.

    • Binning: Binning combines adjacent pixels into a single larger pixel. This increases sensitivity and speed at the cost of spatial resolution. It can be useful for very dim samples where maximizing signal collection is the priority.[6]

Table 1: Impact of Acquisition Parameters on Image Quality

ParameterPrimary Effect on SignalPrimary Effect on Noise/BackgroundRecommendation for High SNR
Exposure Time Increases signal (more photons collected)Increases shot noise; increases photobleachingIncrease as much as possible without causing motion blur or excessive photobleaching.
Excitation Intensity Increases signalDramatically increases photobleaching and autofluorescence.Use the lowest intensity that provides a detectable signal.
Gain Amplifies signalAmplifies read noise. Does not improve photon shot noise.Use the lowest setting necessary to bring the signal into the camera's dynamic range.
Binning Increases signal per "super-pixel"Reduces read noise impact per "super-pixel".Use for very dim samples when spatial resolution can be sacrificed.
Section 4: Advanced Concepts - Signal vs. Noise

Understanding the components of your acquired image is key to optimizing it. The final image is a combination of the true signal from your probe and various sources of noise.

SignalComposition cluster_0 Sources of Detected Photons cluster_1 Background & Noise Sources TrueSignal Specific Signal (Bound Probe) FinalImage Final Acquired Image (Signal + Noise) TrueSignal->FinalImage Autofluorescence Autofluorescence Autofluorescence->FinalImage Nonspecific Non-specific Binding Nonspecific->FinalImage Unbound Unbound Probe Unbound->FinalImage SystemNoise System Noise (Camera, etc.) SystemNoise->FinalImage

Caption: The components of a typical fluorescence microscopy image.

Your primary goal is to maximize the ratio of the "Specific Signal" to the sum of all "Background & Noise Sources". Every step in the troubleshooting guide and protocols is designed to either increase the specific signal or, more commonly, decrease one or more of the noise components.

References
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Canopy Biosciences. [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

  • What Is Photobleaching, and How Does It Impact Medical Imaging?. (2024, October 1). e-con Systems. [Link]

  • Webb, W. W., & Sandison, D. R. (1994). Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes. Optica Publishing Group. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. [Link]

  • Photobleaching. Wikipedia. [Link]

  • Bleaching Effects. (2024, June 15). Scientific Volume Imaging. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One. [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. [Link]

  • Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025, June 9). Olympus. [Link]

  • Slide scanning: Troubleshooting for fluorescence microscopy. MBF Bioscience. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Newsletter: Background Fluorescence. (2019, September 3). FluoroFinder. [Link]

  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. PicoQuant. [Link]

  • A beginner's guide to improving image acquisition in fluorescence microscopy. (2020, December 7). The Biochemist. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol synthesis

Technical Support Center: Synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Introduction: Welcome to the technical support guide for the synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. This molecule is of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Introduction: Welcome to the technical support guide for the synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzothiazole scaffold in pharmacologically active compounds.[1][2] The synthesis, however, presents a common yet significant challenge: overcoming the steric hindrance associated with coupling a secondary amine (pyrrolidine) to the C2 position of the benzothiazole core.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to navigate the complexities of this C-N bond formation. Our goal is to equip you with the expertise and validated methods necessary to achieve a successful synthesis.

Part 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle in this synthesis is the steric clash between the incoming pyrrolidine nucleophile and the benzothiazole electrophile. The C2 position of the benzothiazole is sterically encumbered, and pyrrolidine, as a secondary amine, is significantly bulkier than a primary amine. This steric repulsion raises the activation energy of the reaction, often leading to low or no product yield under standard reaction conditions.

Two principal pathways are considered for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): In this classic mechanism, the nucleophile attacks the aryl halide, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[3][4] For this reaction to be effective, the aromatic ring must be "activated" by electron-withdrawing groups. While the benzothiazole ring system is somewhat electron-deficient, the steric barrier of the secondary amine often makes this pathway inefficient without significant thermal or microwave energy input.[5][6]

  • Transition-Metal Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination provide a more robust solution.[7][8] This palladium-catalyzed reaction operates through a different mechanism involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The development of specialized bulky phosphine ligands has made it possible to couple even highly hindered substrates and secondary amines with high efficiency.[7][11]

This guide will focus on providing solutions for both approaches, with an emphasis on the more reliable cross-coupling methodology.

Part 2: Troubleshooting Guide & FAQs

This section is formatted to address specific issues you may encounter in the lab.

Q1: I am getting very low or no yield of the desired product using a simple SNAr approach (e.g., pyrrolidine, a base like K2CO3, and 2-chloro-1,3-benzothiazol-6-ol in DMF at high temperature). What is going wrong?

A1: Potential Causes & Solutions

  • Cause: High activation energy due to steric hindrance. The bulky pyrrolidine cannot efficiently attack the C2 position.[5]

  • Solution 1: Switch to Microwave-Assisted Synthesis. Microwave irradiation can provide the high, localized energy needed to overcome the steric barrier without degrading the starting materials. Reactions that take many hours under conventional heating can often be completed in minutes.[12][13]

  • Solution 2: Change the Leaving Group. The reactivity of the leaving group in SNAr reactions is critical. If you are using a 2-chloro derivative, consider synthesizing the 2-bromo or 2-iodo analogue. The C-I and C-Br bonds are weaker and thus facilitate the substitution.

  • Solution 3 (Recommended): Abandon SNAr and adopt a Buchwald-Hartwig cross-coupling protocol. This is the most reliable method for sterically challenging C-N bond formations.[8] It is specifically designed to couple aryl halides with amines that are poor nucleophiles or are sterically hindered.

Q2: My Buchwald-Hartwig reaction is not working. What parameters should I screen?

A2: Systematic Optimization of Buchwald-Hartwig Conditions

The success of this reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.

Table 1: Key Parameters for Buchwald-Hartwig Optimization
ParameterStandard ChoiceAlternative Options & Rationale
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate) - Often used, gets reduced in situ to Pd(0).
Ligand XantphosFor hindered substrates, consider: - Josiphos-type ligands (e.g., CyPF-tBu): Highly effective for hindered amines.[11]- Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos): Second-generation ligands designed for difficult couplings.
Base NaOtBu (Sodium tert-butoxide)LiHMDS (Lithium bis(trimethylsilyl)amide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate). The choice of base can be critical and is often co-dependent on the ligand and substrate. Stronger, non-nucleophilic bases are generally preferred.[9]
Solvent Toluene or DioxaneCPME (Cyclopentyl methyl ether) or t-Amyl alcohol . These have become more popular as safer and sometimes more effective alternatives to dioxane.
Temperature 80-110 °CCan be adjusted based on solvent boiling point and reaction progress.

Troubleshooting Workflow Diagram

G cluster_snar S N Ar Troubleshooting cluster_bh Buchwald-Hartwig Optimization start Reaction Start: Low/No Product check_sm Verify Starting Material Purity start->check_sm snar_path Attempted S N Ar? check_sm->snar_path use_mw Switch to Microwave Heating snar_path->use_mw Yes bh_protocol Implement Buchwald-Hartwig Protocol (See Protocol B) snar_path->bh_protocol No change_lg Improve Leaving Group (Cl -> Br -> I) use_mw->change_lg Still Fails change_lg->bh_protocol Still Fails optimize_ligand Screen Ligands (e.g., Josiphos, RuPhos) bh_protocol->optimize_ligand Fails optimize_base Screen Bases (e.g., LiHMDS, K3PO4) optimize_ligand->optimize_base optimize_solvent Screen Solvents (e.g., CPME) optimize_base->optimize_solvent success Successful Synthesis optimize_solvent->success G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition pd_amide Ar-Pd(II)-NR₂ L₂ pd2_complex->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 product Ar-NR₂ pd_amide->product Reductive Elimination amine HNR₂ amine->pd2_complex base Base base->pd2_complex arx Ar-X arx->pd2_complex

Sources

Reference Data & Comparative Studies

Validation

structural validation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol using X-ray crystallography

Structural Validation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol: A Crystallographic Approach Executive Summary: Beyond the Solution State In drug discovery, the benzothiazole scaffold is ubiquitous, yet its solid-state...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol: A Crystallographic Approach

Executive Summary: Beyond the Solution State

In drug discovery, the benzothiazole scaffold is ubiquitous, yet its solid-state behavior often defies predictions made solely by solution-phase NMR. For the specific case of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol , researchers often rely on


H-NMR to confirm identity. However, NMR fails to capture three critical solid-state parameters that dictate bioavailability and shelf-stability:
  • Resonance Delocalization: The degree of double-bond character between the benzothiazole C2 and the pyrrolidine nitrogen.

  • Ring Puckering: The specific envelope or twist conformation of the pyrrolidine ring.

  • Hydrogen Bond Networks: The directional locking mechanism of the 6-hydroxyl group.

This guide outlines a rigorous Single Crystal X-ray Diffraction (SC-XRD) protocol to validate this structure, comparing its efficacy against NMR and DFT (Density Functional Theory) alternatives.

The Structural Ambiguity

Before defining the protocol, we must understand what we are validating. The molecule consists of a fused benzene-thiazole ring system substituted with a hydroxyl group at position 6 and a pyrrolidine ring at position 2.

The Core Question: Does the molecule exist primarily as a neutral species with a freely rotating pyrrolidine, or does it adopt a rigid, quinoid-like character due to electron donation from the pyrrolidine nitrogen into the benzothiazole ring?

Visualizing the Resonance Problem

The following diagram illustrates the structural ambiguity that only X-ray crystallography can resolve quantitatively.

Resonance Neutral Neutral Form (Single Bond Character) Flexible C2-N bond Zwitterion Charge-Separated Form (Double Bond Character) Rigid C2=N+ bond Neutral->Zwitterion Resonance Equilibrium XRay SC-XRD Analysis (Measures Bond Lengths) Neutral->XRay C2-N > 1.36 Å Zwitterion->XRay C2-N < 1.32 Å

Figure 1: The resonance spectrum of 2-aminobenzothiazoles. SC-XRD determines the precise position of the molecule on this continuum by measuring bond lengths with 0.001 Å precision.

Comparative Analysis: SC-XRD vs. Alternatives

While NMR is the workhorse of synthesis, it is insufficient for structural proof of this specific molecule due to the rapid exchange of the hydroxyl proton and the time-averaged signal of the pyrrolidine ring.

FeatureSC-XRD (Recommended) Solution NMR (1H/13C) DFT Calculation
Bond Length Precision High (±0.002 Å). Definitively proves resonance contribution.None . Infers connectivity, not bond order.Theoretical . Dependent on basis set (e.g., B3LYP/6-31G*).
Conformation Absolute . Shows the frozen, lowest-energy solid-state conformer.Averaged . Pyrrolidine ring flipping averages signals.Predictive . Finds local minima, not necessarily the crystal form.
Intermolecular H-Bonds Direct Visualization . Maps O-H...N networks crucial for solubility.Indirect . Inferred from concentration-dependent shifts.[1]Hypothetical . Requires complex periodic boundary conditions.
Stereochemistry Absolute . Defines pyrrolidine puckering (e.g., C-gamma envelope).Relative . NOESY can suggest proximity but not geometry.N/A .

Experimental Protocol: The Self-Validating Workflow

Phase 1: Crystal Growth (The "Anti-Solvent" Method)

The 6-hydroxyl group makes this molecule polar, while the benzothiazole core is aromatic.

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount of THF (Tetrahydrofuran) or DMF . Avoid alcohols to prevent solvent inclusion which complicates refinement.

  • Layering: Carefully layer Hexane or Diisopropyl ether (1:3 ratio) on top of the solution in a narrow NMR tube.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Target: Look for prism-like or block crystals after 48-72 hours. Avoid needles (indicates rapid growth/stacking).

Phase 2: Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K . This freezes the pyrrolidine ring puckering, reducing thermal ellipsoids and allowing precise assignment of the ring conformation.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the C2-N bond clearly.

  • Refinement Check: Pay close attention to the Difference Fourier Map around the Oxygen atom. You must locate the Hydroxyl Hydrogen (H-atom) experimentally, not geometrically, to prove the H-bond network.

Data Interpretation: What the Numbers Mean

Once the structure is solved, validate the "2-Pyrrolidin-1-yl" interaction using these specific metrics.

A. The C2-N(Exocyclic) Bond Length

This is your primary metric for resonance validation.

  • Pure Single Bond: ~1.40 Å.

  • Pure Double Bond: ~1.28 Å.

  • Observed Target: Expect a value between 1.32 – 1.35 Å .

    • Interpretation: A bond length in this range confirms significant electron donation from the pyrrolidine nitrogen into the benzothiazole ring, increasing the basicity of the ring nitrogen (N3).

B. The Quinoid Distortion

Check the bond lengths within the benzene ring.

  • If the C-C bonds adjacent to the thiazole ring are alternating in length (e.g., 1.37 Å vs 1.42 Å), this confirms the Quinoid contribution , which often correlates with higher fluorescence quantum yield—a key property for benzothiazole probes.

C. Supramolecular Assembly

The "6-ol" group is a donor; the thiazole "N" is an acceptor.

  • Head-to-Tail Packing: Expect infinite chains where the O-H of one molecule donates to the N(thiazole) of a neighbor.

  • Significance: This packing motif creates high lattice energy, explaining why these derivatives often have high melting points (>200°C) and poor aqueous solubility.

Workflow Visualization

The following diagram details the decision tree for validating the structure, ensuring no step is skipped.

ValidationProtocol Start Sample: 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Growth Crystal Growth (THF/Hexane Layering) Start->Growth Check Microscopy Check: Prisms vs Needles? Growth->Check Redissolve Redissolve & Change Solvent (Try Acetone/Pentane) Check->Redissolve Needles (Twinned) Collect SC-XRD Data Collection (100 K, Mo/Cu Source) Check->Collect Prisms (Single) Redissolve->Growth Refine Structure Refinement (SHELXL) Collect->Refine Analyze Critical Analysis: 1. C2-N Bond Length 2. H-Bond Network Refine->Analyze Publish Generate CIF & Publish Analyze->Publish

Figure 2: Step-by-step crystallographic validation workflow.

References

  • Tautomerism in Benzothiazoles

    • Title: Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Significance: Establishes the baseline bond lengths for amino-benzothiazoles.
    • Link:

  • Structural Methodology for Benzothiazoles

    • Title: Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)
    • Source: IUCrData (Intern
    • Significance: Provides comparative bond angles for benzothiazole ring systems fused with nitrogen heterocycles.
    • Link:

  • Pyrrolidine Ring Conformations

    • Title: Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride.
    • Source: Acta Crystallographica Section E.
    • Significance: Demonstrates the typical envelope conformation of the pyrrolidine ring in solid-st
    • Link:

  • Biological Relevance of the Scaffold

    • Title: An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
    • Source: International Journal of Scientific Research in Science and Technology.
    • Significance: Contextualizes the "6-ol" and "2-amino" substitutions in drug development.
    • Link:

Sources

Comparative

A Comparative Guide to the Binding Affinity of Benzothiazol-6-ol Derivatives in Neurodegenerative Disease Research

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the development of molecular probes with high affinity and selectivity for pathological protein aggregates is of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the development of molecular probes with high affinity and selectivity for pathological protein aggregates is of paramount importance. Among the various chemical scaffolds explored, benzothiazole derivatives have emerged as a privileged structure, demonstrating significant potential as imaging agents and therapeutic candidates.[1][2] This guide provides a comparative analysis of the binding affinity of benzothiazol-6-ol derivatives, a key subclass that has led to the development of successful amyloid-β (Aβ) and tau protein imaging agents. We will delve into the structure-activity relationships (SAR) that govern their binding, present the experimental data supporting these findings, and detail the methodologies used to acquire this data.

The Significance of the Benzothiazol-6-ol Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, offers a stable and versatile platform for drug design.[3] The substitution at the 6-position with a hydroxyl group, or its bioisosteres, has been a critical design element for enhancing binding affinity and optimizing pharmacokinetic properties for brain imaging agents. This is exemplified by [¹⁸F]Flutemetamol, a derivative of Pittsburgh Compound B (PIB), which incorporates a hydroxyl group at the 6-position of the benzothiazole ring and is a clinically used PET tracer for imaging Aβ plaques.[4] The hydroxyl group can participate in hydrogen bonding interactions within the binding sites of Aβ fibrils and tau tangles, contributing to higher affinity and specificity.

Structure-Activity Relationship and Comparative Binding Affinities

The binding affinity of benzothiazol-6-ol derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole ring and the phenyl group at the 2-position. Literature on benzothiazole derivatives consistently highlights the importance of substitutions at the C-2 and C-6 positions for their biological activity.[5]

For Aβ plaque imaging agents, a key structural feature is often a 2-phenyl-benzothiazole core. Modifications to the phenyl ring, such as the introduction of amino, methylamino, or halogen groups, have been systematically explored to modulate lipophilicity and binding affinity. The 6-hydroxyl group on the benzothiazole moiety is a common feature in high-affinity ligands.

Below is a table summarizing the in vitro binding affinities (Ki) of several key benzothiazol-6-ol derivatives and related compounds for Aβ aggregates.

Compound Name/ReferenceStructureTargetKᵢ (nM)
PIB (Pittsburgh Compound B) 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazoleAβ fibrils-
[¹⁸F]Flutemetamol 2-(3'-[¹⁸F]fluoro-4'-(methylamino)phenyl)-6-hydroxybenzothiazoleAβ fibrils-
Bithiophene Derivative [125I]13 [(125)I]-2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazoleAβ aggregates0.11
Ferulic Acid Dimer 4a Dimer of ferulic acid and benzothiazoleAβ(1-42) fibrils0.53
PBB3 Pyridinyl-butadienyl-benzothiazoleTau aggregates0.46

Note: Direct Ki values for PIB and Flutemetamol from the provided search results are not explicitly stated, but their high affinity is well-established, leading to their clinical use.

The data indicates that modifications to the core 2-phenyl-6-hydroxybenzothiazole structure can lead to exceptionally high binding affinities, with some derivatives exhibiting sub-nanomolar Ki values.[6][7] For instance, the introduction of a bithiophene moiety at the 2-position resulted in a derivative with a Ki of 0.11 nM for Aβ aggregates.[6] Similarly, a dimer of ferulic acid and benzothiazole showed a Ki of 0.53 nM.[7] While not a direct 6-ol derivative, the high affinity of the tau imaging agent PBB3, which contains a benzothiazole core, underscores the versatility of this scaffold for targeting different protein aggregates.[8][9]

The following diagram illustrates the core benzothiazol-6-ol scaffold and highlights the key positions for chemical modification that influence binding affinity.

Caption: Key modification points on the benzothiazol-6-ol scaffold.

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinity is a critical step in the evaluation of novel benzothiazole derivatives. In vitro competition binding assays are a commonly employed method.[6][10]

In Vitro Competition Binding Assay Protocol

This protocol describes a typical competition binding assay to determine the inhibition constant (Ki) of a test compound against a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of unlabeled benzothiazol-6-ol derivatives by measuring their ability to compete with a radiolabeled ligand for binding to Aβ aggregates in postmortem human brain homogenates.

Materials:

  • Postmortem human brain tissue with confirmed AD pathology

  • Radioligand (e.g., [¹²⁵I]IMPY or a tritiated version of a known benzothiazole ligand)

  • Test compounds (unlabeled benzothiazol-6-ol derivatives)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Brain Homogenate Preparation:

    • Homogenize gray matter from the frontal cortex of an AD brain in PBS.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Store the homogenate at -80°C until use.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed amount of brain homogenate (e.g., 50-100 µg of protein) to each well.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • Add varying concentrations of the unlabeled test compound. For total binding, add vehicle only. For non-specific binding, add a high concentration of a known high-affinity unlabeled ligand (e.g., unlabeled IMPY).

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold PBS to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of the in vitro competition binding assay.

BindingAssay cluster_0 Preparation cluster_1 Assay cluster_2 Separation & Quantification cluster_3 Analysis A Prepare AD Brain Homogenate C Incubate Homogenate, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compounds B->C D Filter to Separate Bound/Unbound Ligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for in vitro competition binding assay.

Other Methodologies

Besides traditional radioligand binding assays, other techniques are also employed to assess the interaction of small molecules with amyloid fibrils.[11]

  • Thioflavin T (ThT) Fluorescence Assay: This assay is widely used to monitor amyloid aggregation and the inhibitory effects of small molecules.[12] ThT exhibits enhanced fluorescence upon binding to the β-sheet structure of amyloid fibrils. A decrease in ThT fluorescence in the presence of a test compound can indicate competitive binding.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. Amyloid fibrils are immobilized on a sensor chip, and the binding of the test compound is measured by changes in the refractive index at the surface.

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Methods: A modified ELISA protocol can be used to quantify the binding of small molecules to aggregated Aβ peptides by competing with an anti-Aβ antibody.[13]

Conclusion

Benzothiazol-6-ol derivatives represent a highly promising class of compounds for the development of imaging agents and potential therapeutics for neurodegenerative diseases. Their binding affinity can be finely tuned through chemical modifications at key positions on the benzothiazole and 2-phenyl rings. The comparative analysis of binding data, obtained through robust experimental methodologies like in vitro competition binding assays, is crucial for guiding the rational design of new derivatives with improved properties. Continued exploration of the structure-activity relationships within this chemical space will undoubtedly lead to the discovery of even more potent and selective molecular probes for the study and diagnosis of Alzheimer's disease and other proteinopathies.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Vertex AI Search.
  • Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC. National Center for Biotechnology Information.
  • Probing small molecule binding to amyloid fibrils - RSC Publishing. Royal Society of Chemistry.
  • Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed. (2010, April 1). National Center for Biotechnology Information.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC. (2023, February 15). National Center for Biotechnology Information.
  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC. National Center for Biotechnology Information.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Publishing. Royal Society of Chemistry.
  • A Review on Benzothiazole Derivatives and Their Biological Significances - ResearchGate. (2023, February 24). ResearchGate.
  • 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - NCBI. (2012, November 14). National Center for Biotechnology Information.
  • Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease - ResearchGate. (2025, August 5). ResearchGate.
  • Phenyldiazenyl benzothiazole derivatives as probes for in vivo imaging of neurofibrillary tangles in Alzheimer's disease brains - MedChemComm (RSC Publishing). Royal Society of Chemistry.
  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, July 1). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. National Center for Biotechnology Information.
  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review - BPAS Journals. BPAS Journals.
  • Probing small molecule binding to amyloid fibrils - ResearchGate. (2025, August 10). ResearchGate.
  • Ferulic acid and benzothiazole dimer derivatives with high binding affinity to beta-amyloid fibrils - PubMed. (2007, July 15). National Center for Biotechnology Information.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Bentham Science.

Sources

Validation

Comparative Guide: Validating 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol Synthesis via Thin Layer Chromatography

Executive Summary In the high-stakes environment of drug discovery, the synthesis of benzothiazole scaffolds—specifically 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol —requires rigorous monitoring. This molecule, structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the synthesis of benzothiazole scaffolds—specifically 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol —requires rigorous monitoring. This molecule, structurally related to neuroprotective agents like Riluzole, presents a unique chromatographic challenge: it possesses both an acidic phenolic hydroxyl group (


) and a basic tertiary pyrrolidine nitrogen (

).

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final purity quantification, Thin Layer Chromatography (TLC) is the superior tool for real-time reaction monitoring . This guide objectively compares TLC against HPLC, provides a validated TLC protocol specifically designed to handle the zwitterionic nature of the target molecule, and offers a self-validating workflow for your lab.

Chemical Context & Synthesis Pathway[1][2][3][4][5][6]

To validate a method, we must understand the matrix. The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloro-1,3-benzothiazol-6-ol with pyrrolidine.

Reaction Scheme:



Critical Impurities to Monitor:

  • Starting Material (SM): 2-chloro-1,3-benzothiazol-6-ol (Phenolic, weaker base).

  • Reagent: Pyrrolidine (Aliphatic amine, highly polar, UV inactive).

  • By-product: Oxidized dimers (if reaction is exposed to air/light for prolonged periods).

Comparative Analysis: TLC vs. HPLC

As an Application Scientist, I often see labs defaulting to HPLC for everything, creating bottlenecks. The table below contrasts the performance of TLC against HPLC specifically for monitoring this benzothiazole synthesis.

FeatureThin Layer Chromatography (TLC)HPLC-UV/MSApplication Scientist Verdict
Throughput High (Parallel processing of 10-20 samples)Low (Serial injection, 15-30 min/sample)Use TLC for kinetic profiling (t=0, 1h, 2h).
Matrix Tolerance Excellent (Crude reaction mixtures loaded directly)Poor (Requires filtration/dilution to protect columns)TLC is the "Frontline Scout" for crude mixtures.
Detection of Irreversibles Complete (Everything stays on the plate)Variable (Polymers/salts may permanently bind to column)TLC reveals baseline-stuck tars that HPLC misses.
Quantification Semi-quantitative (Visual/Densitometry)Precise (

RSD)
HPLC is mandatory for final lot release.
Cost per Run < $0.50> $15.00 (Solvents, Column wear, Service)TLC is the economic choice for optimization.

Validated Experimental Protocol

This protocol is designed to resolve the target molecule from its starting materials without the common issue of "tailing" caused by the interaction between the pyrrolidine amine and the acidic silica silanols.

Materials & Stationary Phase[4][7][8][9]
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Activation: Heat plates at 110°C for 30 mins if stored in humid conditions (crucial for reproducibility).

Mobile Phase Optimization (The "Causality")

Standard non-polar systems (Hexane:EtOAc) fail here because the phenolic product drags. Pure polar systems (DCM:MeOH) cause the basic amine to streak.

  • Recommended System: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA)

  • Ratio: 94 : 5 : 1 (v/v/v)

  • Mechanism: The TEA acts as a "sacrificial base," saturating the acidic sites on the silica gel. This ensures the pyrrolidine moiety of the product migrates as a tight spot rather than a streak.

Visualization Workflow

Since the pyrrolidine reagent is not UV active, a dual-visualization method is required.

  • UV 254 nm: Visualizes the aromatic benzothiazole core (SM and Product).

  • Iodine Chamber (

    
    ):  Reversibly stains the aliphatic pyrrolidine ring (brown spot).
    
  • Permanganate Stain (

    
    ):  Permanent stain for the phenol group (yellow/brown on purple).
    

Method Validation Data (Representative)

The following


 values represent the separation efficiency expected with the optimized mobile phase (DCM:MeOH:TEA 94:5:1).
CompoundStructure Characteristics

Value
Spot Appearance (UV 254)Spot Appearance (Iodine)
Pyrrolidine Aliphatic Amine, Very Polar0.05 - 0.10InvisibleDark Brown (Transient)
2-Cl-benzothiazol-6-ol Phenol, Electron Deficient0.35 - 0.40Bright FluorescenceFaint Yellow
Target Product Tertiary Amine + Phenol0.55 - 0.60 Dark QuenchingDark Brown
Dimer Impurity Highly Conjugated0.80 - 0.90Intense FluorescenceDark Brown

Scientist's Note: If the Product


 drops below 0.4, increase MeOH to 7%. If the spot streaks, increase TEA to 1.5%.

Visualizing the Validation Workflow

The following diagrams illustrate the logic flow and the physical plate appearance, generated to ensure you can replicate the decision-making process.

Diagram 1: Synthesis Monitoring Logic

SynthesisWorkflow Start Start Reaction (SM + Pyrrolidine) Sample Sample Aliquot (t=x) Start->Sample TLC_Run Run TLC (DCM:MeOH:TEA 94:5:1) Sample->TLC_Run UV_Check UV Visualization (254nm) TLC_Run->UV_Check Decision SM Spot Visible? UV_Check->Decision Complete Reaction Complete Proceed to Workup Decision->Complete No (Only Product) Continue Continue Heating (+1 hr) Decision->Continue Yes (SM present) Continue->Sample

Caption: Logical flowchart for monitoring the


 reaction progress using the validated TLC method.
Diagram 2: TLC Plate Visualization (Expected Results)

TLC_Plate cluster_plate TLC Plate Analysis (DCM:MeOH:TEA) Lane1 Lane 1: SM Ref (Rf ~0.35) Lane2 Lane 2: Co-Spot (Separation Check) Lane3 Lane 3: Reaction Crude (Product Rf ~0.55) Start End

Caption: Schematic representation of the TLC plate lanes. Lane 2 (Co-spot) is critical to prove the Product is distinct from the Starting Material.

Troubleshooting & "Self-Validating" Checks

To ensure trustworthiness, perform these checks during every run:

  • The Co-Spot Test: Never run the reaction mixture alone. Always run three lanes: (1) Starting Material,[2] (2) Reaction Mixture, (3) Co-spot (50% SM + 50% Reaction).

    • Why? If the SM and Product have similar

      
       values, they might merge in separate lanes. In the co-spot lane, they typically appear as a "figure-eight" or separated spots if the method is valid.
      
  • The Ammonia Vapor Test: If spots are tailing, place the developed, dried plate in a chamber with Ammonia vapor for 5 minutes. If the spots sharpen, your mobile phase lacked sufficient base (TEA).

  • Solvent Front Check: If the solvent front is uneven, your chamber was not properly saturated. Use filter paper wicks inside the jar to ensure liquid-vapor equilibrium.

References

  • Synthesis of 2-Aminobenzothiazoles

    • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry.
    • Context: Establishes the core and cycliz
  • TLC Validation Guidelines

    • Center for Drug Evaluation and Research (CDER). (1994). "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration.[3][4]

    • Context: Provides the regulatory framework for specificity and robustness in chromatography.[4]

  • TLC vs.

    • Poole, C. F. (2003). "Thin-layer chromatography: challenges and opportunities.
    • Context: Authoritative review on the comparative advantages of TLC in modern analysis.
  • Benzothiazole Biological Activity & Analysis

    • Kumbhare, R. M., et al. (2009). "Synthesis and biological evaluation of novel 2-substituted benzothiazoles." European Journal of Medicinal Chemistry.
    • Context: Verifies the polarity and solubility profiles of 2-amino-6-hydroxybenzothiazole deriv

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Executive Summary & Risk Profile 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine ring and a phenolic hydroxyl group.[1][2] While specific toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine ring and a phenolic hydroxyl group.[1][2] While specific toxicological data for this exact structure may be limited in public repositories, its structural analogs (benzothiazoles and amino-substituted heterocycles) present well-documented hazards.[1]

The Safety Philosophy: Treat this compound as a New Chemical Entity (NCE) with a default Band 3 Hazard Classification (Potent/Irritant) until specific toxicology proves otherwise.[1]

Core Hazard Analysis
Hazard DomainLikely RiskMechanism of Action
Skin Absorption HIGH Benzothiazole derivatives exhibit significant lipophilicity, allowing them to permeate the stratum corneum.[1] Warning: Solubilization in DMSO exponentially increases this risk (The "DMSO Vector Effect").
Sensitization MODERATE Nitrogen-sulfur heterocycles are frequent contact sensitizers. Repeated exposure may lead to allergic dermatitis.
Irritation HIGH The phenolic moiety and basic nitrogen (pyrrolidine) suggest potential for severe eye irritation (Category 2A/1) and skin irritation.[1]
Inhalation MODERATE Dust/aerosol inhalation can irritate the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

A. Hand Protection (Critical Control Point)

Standard single-layer nitrile gloves are insufficient for prolonged handling of benzothiazoles in organic solvents. Research indicates that movement and solvent polarity significantly degrade nitrile breakthrough times.

State of MatterPrimary GloveSecondary GloveRationale
Dry Powder Nitrile (4 mil)None requiredProtection against particulate contact.
Aqueous Solution Nitrile (4-5 mil)None requiredWater does not facilitate rapid permeation of this lipophile.[1]
Organic Solution (DMSO/MeOH) Laminate (Silver Shield/EVOH) Nitrile (Outer layer)CRITICAL: DMSO permeates nitrile in <5 mins, carrying the solute with it.[1] Laminate provides >4 hours protection.
B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9][10]
  • Primary Engineering Control: All open handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of irreversible corneal damage from the phenolic group.[1]

  • Body Protection: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron if handling volumes >50 mL.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Prevent particulate dispersion and static discharge.

  • Static Control: This compound (like many heterocyclic powders) is likely static-prone. Place an ionizing bar or anti-static gun inside the balance enclosure before weighing.

  • Containment: Use a pre-tared vial. Do not weigh directly onto paper.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.

Phase 2: Solubilization (The High-Risk Step)

Objective: Mitigate the "DMSO Vector Effect."[1]

  • Glove Change: If using DMSO, DMF, or DMAC, don Laminate/EVOH gloves immediately.

  • Venting: Add solvent slowly. The phenolic hydroxyl group is weakly acidic; if a base is present in your buffer, heat/gas evolution may occur.

  • Labeling: Mark the container clearly: "TOXIC - SKIN ABSORPTION HAZARD."

Phase 3: Waste & Disposal

Objective: Prevent environmental contamination (Benzothiazoles are often aquatic toxins).[1][3][4][5][6]

  • Solid Waste: Dispose of contaminated weigh boats/gloves in "Hazardous Solid Waste" (Incineration stream).

  • Liquid Waste:

    • Halogenated:[1] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.

    • DO NOT pour down the drain.[3] Benzothiazoles are difficult for municipal water treatment to degrade.

Visualization: Safety Workflow

The following diagram outlines the decision logic for PPE donning and handling.

SafetyProtocol Start START: Handling 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol RiskAssess Risk Assessment: Form of Matter? Start->RiskAssess Powder Dry Powder RiskAssess->Powder Solution Solution Phase RiskAssess->Solution PPE_Std PPE: Standard Nitrile Gloves + Goggles + Lab Coat Powder->PPE_Std SolventCheck Check Solvent Type Solution->SolventCheck SolventCheck->PPE_Std Aqueous/Ethanol PPE_High PPE: LAMINATE Gloves (Inner) + Nitrile (Outer) + Goggles SolventCheck->PPE_High DMSO/DMF/DCM Hood Engineering Control: Chemical Fume Hood ONLY PPE_Std->Hood PPE_High->Hood Action Perform Experiment (Weighing / Pipetting) Hood->Action Waste Disposal: High-Temp Incineration Stream Action->Waste

Caption: Decision matrix for PPE selection based on solvent carrier and physical state.

Emergency Response

Exposure Scenarios[6][10][11][12][13][14]
  • Skin Contact (Powder): Brush off excess immediately. Wash with soap and water for 15 minutes.[7]

  • Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Do not use alcohol to wash (increases absorption). Flush with copious water for 20 minutes. Seek medical evaluation, as the carrier may have facilitated systemic absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[6] Hold eyelids open. Consult an ophthalmologist immediately due to potential for corneal clouding (phenol effect).

Spill Cleanup[1][5][7][10][13][15]
  • Small Spill (<10 mL): Cover with absorbent pads. Wipe area with 10% bleach solution (oxidizes the sulfur/nitrogen core) followed by water.

  • Large Spill: Evacuate the area. Contact EHS.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • Lowe, D. (2016). In the Pipeline: Things I Won't Work With (Benzothiazole derivatives context). Science. [Link]

  • Morissey, J. (2018). Chemicals from textiles to skin: an in vitro permeation study of benzothiazole. Environmental Science and Pollution Research. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
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